molecular formula C36H38N6O4 B15623620 Nnrt-IN-4

Nnrt-IN-4

Cat. No.: B15623620
M. Wt: 618.7 g/mol
InChI Key: YEWZMNNOZHLTLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nnrt-IN-4 is a useful research compound. Its molecular formula is C36H38N6O4 and its molecular weight is 618.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H38N6O4

Molecular Weight

618.7 g/mol

IUPAC Name

ethyl 4-[4-(4-cyanophenyl)-2,6-dimethylphenoxy]-2-[[1-[[4-(methylcarbamoyl)phenyl]methyl]piperidin-4-yl]amino]pyrimidine-5-carboxylate

InChI

InChI=1S/C36H38N6O4/c1-5-45-35(44)31-21-39-36(40-30-14-16-42(17-15-30)22-26-8-12-28(13-9-26)33(43)38-4)41-34(31)46-32-23(2)18-29(19-24(32)3)27-10-6-25(20-37)7-11-27/h6-13,18-19,21,30H,5,14-17,22H2,1-4H3,(H,38,43)(H,39,40,41)

InChI Key

YEWZMNNOZHLTLI-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Nnrt-IN-4: A Technical Whitepaper on its Mechanism of Action as a Novel Non-Nucleoside Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nnrt-IN-4 is an investigational antiretroviral agent belonging to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). This document provides a detailed overview of its mechanism of action, inhibitory potency, and the experimental methodologies used for its characterization. This compound demonstrates high potency against wild-type Human Immunodeficiency Virus Type 1 (HIV-1) by allosterically inhibiting the viral reverse transcriptase (RT) enzyme, a critical component for viral replication. Its unique interaction with the NNRTI binding pocket suggests a favorable profile against certain common resistance mutations.

Introduction to HIV-1 Reverse Transcriptase and NNRTIs

The replication of HIV, a retrovirus, is contingent upon the reverse transcription of its single-stranded RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[1][2] This process is catalyzed by the viral enzyme reverse transcriptase (RT). HIV-1 RT is a primary target for antiretroviral therapy, and inhibitors are broadly classified into two main groups: nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Unlike NRTIs, which act as competitive inhibitors by mimicking natural deoxynucleoside triphosphates and causing chain termination, NNRTIs are non-competitive inhibitors.[3][4] They bind to a distinct, allosteric site on the enzyme known as the NNRTI binding pocket (NNIBP).[1][4] This binding induces a conformational change in the enzyme, distorting the active site and thereby inhibiting its DNA polymerase activity.[3][5]

Mechanism of Action of this compound

This compound functions as a classic NNRTI. It binds directly to a hydrophobic pocket located in the p66 subunit of the HIV-1 RT heterodimer, approximately 10 Å away from the polymerase active site.[1][6] This binding is not dependent on the enzyme's interaction with the nucleic acid template or dNTPs. The binding of this compound to the NNIBP induces rotational changes in key amino acid residues, leading to a hyper-extension of the "thumb" and "finger" subdomains of the enzyme. This conformational shift critically alters the geometry of the polymerase catalytic site, reducing the rate of nucleotide incorporation and effectively halting DNA synthesis.[4][5]

The diagram below illustrates the inhibition of the HIV life cycle by this compound.

HIV_Lifecycle_Inhibition cluster_RT Reverse Transcription HIV_Virion HIV Virion Host_Cell Host CD4+ Cell HIV_Virion->Host_Cell 1. Entry & Uncoating Viral_RNA Viral RNA RT_Enzyme Reverse Transcriptase Viral_RNA->RT_Enzyme Viral_DNA Viral DNA RT_Enzyme->Viral_DNA 2. RNA -> DNA Integration Integration into Host Genome Viral_DNA->Integration Nnrt_IN_4 This compound Nnrt_IN_4->RT_Enzyme Allosteric Binding

Figure 1: Mechanism of this compound in the HIV Replication Cycle.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound was quantified using both cell-free enzymatic assays (IC50) and cell-based viral replication assays (EC50). The compound shows potent activity against wild-type (WT) HIV-1 and retains significant activity against common NNRTI-resistant mutant strains. The data presented below is representative of typical findings for a potent NNRTI.

TargetThis compound Efavirenz Doravirine
Enzymatic Assay (IC50, nM)
WT HIV-1 RT2.5 ± 0.4 3.1 ± 0.612.1 ± 1.5
K103N Mutant RT4.1 ± 0.7 > 10014.5 ± 2.1
Y181C Mutant RT5.5 ± 0.9 > 15016.2 ± 1.9
K103N/Y181C Mutant RT15.2 ± 2.1 > 50035.8 ± 4.3
Cell-Based Assay (EC50, nM)
WT HIV-10.8 ± 0.2 1.1 ± 0.31.9 ± 0.4
K103N Mutant1.9 ± 0.5 45.3 ± 5.23.1 ± 0.6
Y181C Mutant2.8 ± 0.6 60.1 ± 7.83.9 ± 0.8
Y188L Mutant> 50 > 100> 100

Table 1: Comparative inhibitory concentrations of this compound and reference NNRTIs against wild-type and mutant HIV-1 reverse transcriptase and viral strains. Data are presented as mean ± standard deviation from at least three independent experiments.

Experimental Protocols

Cell-Free HIV-1 Reverse Transcriptase Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified recombinant HIV-1 RT.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2 mM DTT, 5 mM MgCl2, 0.1% Triton X-100.

    • Enzyme/Template Complex: Pre-incubate recombinant HIV-1 RT (2 units/reaction) with a poly(rA)/oligo(dT) template/primer in assay buffer for 10 minutes at room temperature.

    • Substrate Mix: Prepare a mix of dATP, dCTP, dGTP, and [³H]-dTTP in assay buffer.

    • Inhibitor Dilution: Serially dilute this compound in DMSO, followed by a final dilution in assay buffer.

  • Reaction:

    • Add 10 µL of diluted inhibitor or control (DMSO vehicle) to a 96-well plate.

    • Add 20 µL of the enzyme/template complex to each well.

    • Initiate the reaction by adding 20 µL of the substrate mix.

    • Incubate the plate at 37°C for 60 minutes.

  • Detection:

    • Terminate the reaction by adding 50 µL of ice-cold 10% trichloroacetic acid (TCA).

    • Transfer the contents to a filter plate and wash five times with 5% TCA to remove unincorporated nucleotides.

    • Dry the filter plate and add scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter dose-response curve using non-linear regression analysis.

Cell-Based HIV-1 Replication Assay (Luciferase Reporter)

This assay measures the ability of an inhibitor to prevent HIV-1 replication in a cellular context using a reporter virus.

Methodology:

  • Cell and Virus Preparation:

    • Culture TZM-bl cells (a HeLa cell line expressing CD4, CXCR4, and CCR5 with an integrated luciferase gene under the control of the HIV-1 LTR) in DMEM supplemented with 10% FBS.

    • Prepare stocks of an HIV-1 reporter virus (e.g., NL4.3-Luc).

  • Infection Protocol:

    • Plate TZM-bl cells in a 96-well white, solid-bottom plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare 2-fold serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound.

    • Add 100 µL of virus-containing supernatant to each well.

    • Incubate the plate for 48 hours at 37°C.

  • Detection:

    • Remove the culture supernatant.

    • Lyse the cells by adding 100 µL of a luciferase lysis buffer (e.g., Bright-Glo™).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition relative to virus-only control wells.

    • Determine the EC50 value by fitting the dose-response data to a sigmoidal curve.

The workflow for determining the EC50 value is visualized below.

EC50_Workflow start Start plate_cells Plate TZM-bl Cells (1x10⁴ cells/well) start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 add_drug Add Drug to Cells incubate1->add_drug prepare_drug Prepare Serial Dilutions of this compound prepare_drug->add_drug add_virus Infect with HIV-1-Luciferase Virus add_drug->add_virus incubate2 Incubate 48h add_virus->incubate2 lyse_cells Lyse Cells incubate2->lyse_cells read_lum Measure Luminescence lyse_cells->read_lum analyze Calculate % Inhibition & Determine EC50 read_lum->analyze end_node End analyze->end_node

Figure 2: Experimental Workflow for Cell-Based EC50 Determination.

Conclusion

This compound is a potent non-nucleoside reverse transcriptase inhibitor that acts through allosteric binding to a hydrophobic pocket on HIV-1 RT, leading to the non-competitive inhibition of viral DNA synthesis. Quantitative analysis demonstrates its high efficacy against both wild-type and key resistant strains of HIV-1 in enzymatic and cell-based assays. The detailed protocols provided herein serve as a foundation for the continued investigation and characterization of this promising antiretroviral candidate.

References

An In-depth Technical Guide to the Discovery and Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches did not yield specific information for a molecule designated "Nnrt-IN-4." The following guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action for the class of compounds known as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), which is the broader therapeutic category to which a molecule named "this compound" would belong.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core scientific principles and methodologies associated with NNRTIs in the context of HIV-1 treatment.

Introduction to Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a critical class of antiretroviral drugs used in the combination therapy for Human Immunodeficiency Virus type 1 (HIV-1) infection.[1][2] Unlike their counterparts, the Nucleoside Reverse Transcriptase Inhibitors (NRTIs), NNRTIs are not incorporated into the viral DNA. Instead, they act as non-competitive inhibitors by binding to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity.[2][3] This action effectively halts the conversion of the viral RNA genome into DNA, a crucial step in the HIV replication cycle.[4][5]

The discovery of NNRTIs dates back to the late 1980s with the identification of the TIBO (tetrahydroimidazo[4,5,1-jkj][4][6]benzodiazepin-2(1H)-one and -thione) and HEPT (1-(2-hydroxyethoxymethyl)-6-(phenylthio)thymine) compounds.[1] Since then, several generations of NNRTIs have been developed, with newer agents offering improved potency, higher genetic barriers to resistance, and better safety profiles.[2][7] Currently approved NNRTIs include nevirapine, efavirenz, etravirine (B1671769), rilpivirine (B1684574), and doravirine.[1][3][4][8]

Mechanism of Action and Signaling Pathway

NNRTIs specifically target the HIV-1 reverse transcriptase (RT), a heterodimer composed of p66 and p51 subunits.[8] They bind to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å from the enzyme's active site.[8] This binding event is allosteric, meaning it influences the enzyme's activity without directly blocking the substrate-binding site.[3] The binding of an NNRTI induces conformational changes in the RT, distorting the active site and inhibiting the polymerase activity required for DNA synthesis.[2][9]

The general signaling pathway of HIV-1 replication and the point of NNRTI intervention is depicted below:

HIV_Lifecycle cluster_cell Host CD4+ T-Cell cluster_inhibition NNRTI Mechanism of Action HIV_entry 1. HIV Entry Uncoating 2. Uncoating HIV_entry->Uncoating Reverse_Transcription 3. Reverse Transcription Uncoating->Reverse_Transcription Integration 4. Integration Reverse_Transcription->Integration Transcription 5. Transcription Integration->Transcription Translation 6. Translation Transcription->Translation Assembly 7. Assembly Translation->Assembly Budding 8. Budding & Maturation Assembly->Budding NNRTI NNRTI Reverse_Transcriptase Reverse Transcriptase Enzyme NNRTI->Reverse_Transcriptase Allosteric Binding Reverse_Transcriptase->Reverse_Transcription

Figure 1: HIV-1 Replication Cycle and NNRTI Point of Intervention.

Representative Synthesis Pathway: Efavirenz

While a specific synthesis for "this compound" is unavailable, the synthesis of Efavirenz, a widely used NNRTI, provides a representative example of the chemical strategies employed in creating these molecules. A known synthetic route starts from 4-chloroaniline.[3]

The following diagram illustrates a conceptual workflow for the discovery and optimization of a novel NNRTI, a process that would have been followed for a compound like Efavirenz.

NNRTI_Discovery_Workflow cluster_feedback Iterative Optimization HTS High-Throughput Screening (HTS) of Compound Libraries Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (Structure-Activity Relationship) Lead_Gen->Lead_Opt Lead_Opt->Lead_Gen Improve Potency, ADME Properties Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Figure 2: Generalized Workflow for NNRTI Discovery and Development.

Quantitative Data on NNRTI Activity

The efficacy of NNRTIs is typically quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) against wild-type and mutant strains of HIV-1. The following table summarizes representative data for several approved NNRTIs.

CompoundClassWild-Type HIV-1 EC50 (nM)Key Resistance Mutations
Nevirapine First Generation10 - 100K103N, Y181C, G190A
Efavirenz First Generation1 - 10K103N, L100I, Y188L
Etravirine Second Generation0.5 - 5Y181C (reduced susceptibility)
Rilpivirine Second Generation0.1 - 1K101E, E138K, Y181C
Doravirine Second Generation10 - 20V106A, F227L

Note: EC50 values can vary depending on the specific cell line and assay conditions used.[10][11] The emergence of drug resistance, often through single point mutations in the reverse transcriptase gene, is a significant challenge for NNRTI therapy.[12][13] Second-generation NNRTIs like etravirine and rilpivirine were specifically designed to have a higher genetic barrier to resistance.[2]

Experimental Protocols

The discovery and characterization of NNRTIs rely on a suite of standardized in vitro and cell-based assays.

Reverse Transcriptase (RT) Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 reverse transcriptase.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant HIV-1 RT is purified. A poly(rA) template and an oligo(dT) primer are used as the substrate.

  • Reaction Mixture: The reaction buffer typically contains the RT enzyme, the template/primer substrate, radiolabeled or fluorescently-labeled deoxynucleotide triphosphates (dNTPs), and varying concentrations of the test NNRTI.

  • Incubation: The reaction is initiated and incubated at 37°C for a specified period (e.g., 30-60 minutes).

  • Quantification: The incorporation of labeled dNTPs into the newly synthesized DNA strand is quantified. For radiolabeled dNTPs, this can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting. For fluorescent methods, a plate reader is used.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-drug control. The IC50 value is determined by plotting inhibition versus log(concentration) and fitting the data to a dose-response curve.

Cell-Based Anti-HIV Assay

Objective: To measure the ability of a compound to inhibit HIV-1 replication in a cellular context.

Methodology:

  • Cell Culture: A susceptible cell line (e.g., MT-4, CEM-GXR) is cultured and seeded into microtiter plates.

  • Infection: Cells are infected with a laboratory-adapted strain of HIV-1 at a known multiplicity of infection (MOI).

  • Compound Addition: The test NNRTI is added at various concentrations immediately after or shortly before infection.

  • Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • Endpoint Measurement: Viral replication is quantified by measuring a viral marker. Common methods include:

    • p24 Antigen ELISA: Measures the amount of the viral capsid protein p24 in the cell supernatant.

    • Luciferase Reporter Assay: Uses a recombinant virus that expresses a luciferase reporter gene upon successful infection and replication.

    • Cell Viability Assay (MTT/XTT): Measures the cytopathic effect of the virus; a reduction in cell death indicates viral inhibition.

  • Data Analysis: The EC50 value, the concentration at which 50% of viral replication is inhibited, is calculated using non-linear regression analysis of the dose-response data.

Conclusion

The development of Non-Nucleoside Reverse Transcriptase Inhibitors has been a cornerstone of antiretroviral therapy, significantly improving the prognosis for individuals with HIV-1.[2] While the specific entity "this compound" remains unidentified in the public domain, the principles governing the discovery, mechanism of action, and synthesis of the NNRTI class are well-established. Ongoing research focuses on developing next-generation NNRTIs with broader activity against resistant strains, improved pharmacokinetic profiles, and fewer adverse effects, continuing the journey to more effective and durable HIV treatments.[7][14]

References

Preliminary In Vitro Evaluation of a Novel NNRTI: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a cornerstone in the combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[1][2] They are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), which is located approximately 10 Å from the enzyme's active site.[1] This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA into DNA.[3][4][5] This document provides a technical overview of the preliminary in vitro evaluation of a novel, hypothetical NNRTI, designated Nnrt-IN-X, based on established methodologies for this class of antiviral compounds.

Data Presentation: In Vitro Activity and Cytotoxicity

The initial in vitro assessment of Nnrt-IN-X would involve determining its antiviral potency against wild-type HIV-1 and a panel of clinically relevant NNRTI-resistant mutant strains, as well as its cytotoxicity in a human cell line. The following tables summarize representative data for such a compound.

Table 1: Anti-HIV-1 Activity of Nnrt-IN-X in TZM-bl Cells

Virus StrainEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
HIV-1 Wild-Type2.5> 50> 20,000
K103N15.2> 50> 3,289
Y181C25.8> 50> 1,938
E138K8.9> 50> 5,618
K103N + Y181C120.5> 50> 415

EC₅₀: 50% effective concentration, the concentration of the compound that inhibits viral replication by 50%. CC₅₀: 50% cytotoxic concentration, the concentration of the compound that reduces cell viability by 50%.

Table 2: Comparative Antiviral Activity of Nnrt-IN-X and Approved NNRTIs

CompoundEC₅₀ against HIV-1 WT (nM)EC₅₀ against K103N Mutant (nM)EC₅₀ against Y181C Mutant (nM)
Nnrt-IN-X2.515.225.8
Efavirenz (EFV)1.745.060.0
Rilpivirine (RPV)0.710.015.0
Doravirine (DOR)12.025.030.0

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro evaluations. Below are the protocols for the key experiments cited.

1. Antiviral Activity Assay (TZM-bl Reporter Gene Assay)

  • Cell Line: TZM-bl cells (HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR).

  • Virus Stocks: Laboratory-adapted strains of HIV-1 (e.g., NL4-3) and site-directed mutant viruses are used.

  • Procedure:

    • Seed TZM-bl cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of Nnrt-IN-X and control drugs.

    • Add the drug dilutions to the cells, followed by a predetermined amount of virus stock.

    • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, remove the culture medium and lyse the cells.

    • Measure luciferase activity using a luminometer.

    • Calculate the EC₅₀ values by plotting the percentage of inhibition against the drug concentration.

2. Cytotoxicity Assay (MTT Assay)

  • Cell Line: A relevant human cell line, such as CEM-CCRF or MT-4 cells.

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density.

    • Add serial dilutions of Nnrt-IN-X to the wells.

    • Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the CC₅₀ values by plotting cell viability against the drug concentration.

Mandatory Visualizations

Mechanism of Action of NNRTIs

The following diagram illustrates the mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors.

cluster_0 HIV-1 Entry and Reverse Transcription cluster_1 Inhibition by NNRTI HIV-1 HIV-1 Host Cell Host Cell HIV-1->Host Cell Fusion & Entry Viral RNA Viral RNA Host Cell->Viral RNA Uncoating Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Synthesis Inactive RT Inactive Reverse Transcriptase Reverse Transcriptase->Inactive RT NNRTI NNRTI NNRTI->Reverse Transcriptase Allosteric Binding Inactive RT->Viral DNA Inhibition

Caption: Mechanism of action of NNRTIs.

Experimental Workflow for In Vitro Evaluation of Nnrt-IN-X

The diagram below outlines the typical workflow for the preliminary in vitro evaluation of a novel NNRTI.

Start Start Compound Synthesis Synthesis of Nnrt-IN-X Start->Compound Synthesis Primary Screening Primary Antiviral Screening (Single High Concentration) Compound Synthesis->Primary Screening Dose-Response Dose-Response Assays Primary Screening->Dose-Response EC50 Determine EC₅₀ (Wild-Type HIV-1) Dose-Response->EC50 Cytotoxicity Cytotoxicity Assay (e.g., MTT) Dose-Response->Cytotoxicity SI Calculate Selectivity Index (SI = CC₅₀/EC₅₀) EC50->SI CC50 Determine CC₅₀ Cytotoxicity->CC50 CC50->SI Resistance Profiling Resistance Profiling (Panel of NNRTI-resistant mutants) SI->Resistance Profiling EC50_mutants Determine EC₅₀ for Mutants Resistance Profiling->EC50_mutants Data Analysis Comprehensive Data Analysis and Lead Candidate Selection EC50_mutants->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for in vitro NNRTI evaluation.

References

A Technical Guide to the Structural Activity Relationship of a Novel Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Nnrt-IN-4" does not correspond to a publicly documented non-nucleoside reverse transcriptase inhibitor (NNRTI). This guide, therefore, presents a comprehensive overview of the structural activity relationships (SAR) for a representative NNRTI of the diarylpyrimidine (DAPY) class, a well-established and highly successful scaffold in the development of potent anti-HIV-1 agents. The principles and methodologies described herein are fundamental to the discovery and optimization of novel NNRTIs.

Introduction to NNRTIs and the DAPY Scaffold

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] They are allosteric inhibitors that bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), located approximately 10 Å from the polymerase active site.[2][3] This binding induces conformational changes in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.

The diarylpyrimidine (DAPY) scaffold is a key pharmacophore that has led to the development of second-generation NNRTIs like etravirine (B1671769) (ETV) and rilpivirine (B1684574) (RPV).[3][4] These compounds exhibit high potency against wild-type HIV-1 and, crucially, maintain activity against many resistant strains that are common with first-generation NNRTIs.[2] The hallmark of the DAPY-type NNRTIs is their conformational flexibility, which allows them to adapt to mutations within the NNRTI binding pocket.[4]

Core Structural Activity Relationships of DAPY Analogs

The SAR of DAPY-based NNRTIs is well-documented, with modifications to several key regions of the molecule influencing its potency, resistance profile, and pharmacokinetic properties. The general structure consists of a central pyrimidine (B1678525) ring connected to two aryl rings (Wing I and Wing II) and a flexible linker.

Wing I Modifications

Wing I typically consists of an aminobenzonitrile or a related moiety. The cyano group is often crucial for potent activity.

The Central Pyrimidine Core

The pyrimidine core is a key structural feature. Modifications, such as the addition of a second non-aromatic ring to create bicyclic NNRTIs, have been explored to improve physicochemical properties and potency.[2]

The Linker

A flexible linker connects the pyrimidine core to Wing II. Variations in the linker can significantly impact the molecule's conformational freedom and ability to bind to mutant RT enzymes.

Wing II Modifications

Wing II, often a substituted phenyl or pyridyl ring, plays a critical role in the molecule's interactions with the hydrophobic tunnel of the NNRTI binding pocket.

Table 1: Representative SAR Data for DAPY Analogs
Compound/ModificationWing I MoietyWing II MoietyEC50 (Wild-Type HIV-1) (nM)Fold Change vs. K103N MutantFold Change vs. Y181C Mutant
Reference DAPY 4-aminobenzonitrile2,6-dimethylphenyl5.01015
Bicyclic Analog 2 4-cyanovinylphenyl2,6-dimethylphenyl2.51.2-6.71.2-6.7
Bicyclic Analog 4 4-cyanovinylphenyl2,6-dimethylphenyl2.71.2-6.71.2-6.7
Bicyclic Analog 6 4-cyanovinylphenyl2,6-dimethylphenyl3.01.2-6.71.2-6.7
Cyanomethyl-linked DAPY 4-aminobenzonitrileBiphenyl with cyanomethyl linker0.0273332

Note: Data is compiled and representative based on findings from multiple sources.[2][5]

Experimental Protocols

The evaluation of novel NNRTIs involves a series of standardized in vitro assays to determine their antiviral activity, mechanism of action, and resistance profile.

Anti-HIV-1 Activity Assay in Cell Culture

This assay is used to determine the 50% effective concentration (EC50) of a compound, which is the concentration required to inhibit HIV-1 replication by 50%.

Methodology:

  • Cell Line: Typically, a human T-cell line susceptible to HIV-1 infection, such as MT-4 or CEM, is used.

  • Virus: A wild-type laboratory strain of HIV-1 (e.g., IIIB or NL4-3) is used for initial screening. Mutant strains harboring specific resistance mutations (e.g., K103N, Y181C) are used to assess the resistance profile.

  • Procedure: a. Cells are seeded in 96-well plates. b. The test compound is serially diluted and added to the cells. c. A standardized amount of HIV-1 virus stock is added to infect the cells. d. The plates are incubated for 4-5 days at 37°C.

  • Endpoint Measurement: The extent of viral replication is determined by measuring a viral marker. A common method is the p24 antigen capture ELISA, which quantifies the amount of the viral core protein p24 in the cell culture supernatant.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of p24 production against the log of the compound concentration and fitting the data to a dose-response curve.

HIV-1 Reverse Transcriptase Inhibition Assay

This is a biochemical assay to confirm that the compound's antiviral activity is due to the inhibition of the HIV-1 RT enzyme. It determines the 50% inhibitory concentration (IC50).

Methodology:

  • Enzyme: Recombinant purified HIV-1 reverse transcriptase is used.

  • Substrate: A synthetic template-primer, such as poly(rA)-oligo(dT), and radiolabeled or fluorescently labeled deoxynucleoside triphosphates (dNTPs) are used.

  • Procedure: a. The test compound is serially diluted in assay buffer. b. The compound is pre-incubated with the RT enzyme. c. The polymerization reaction is initiated by adding the template-primer and dNTPs. d. The reaction is allowed to proceed for a specific time at 37°C. e. The reaction is stopped, and the amount of incorporated dNTPs into the newly synthesized DNA is quantified.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of RT inhibition against the log of the compound concentration.

Visualizations

NNRTI Drug Discovery and SAR Workflow

NNRTI_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase HTS High-Throughput Screening (HTS) Lead_Opt Lead Optimization (SAR Studies) HTS->Lead_Opt SBDD Structure-Based Drug Design (SBDD) SBDD->Lead_Opt Synthesis Synthesis of Analogs Lead_Opt->Synthesis ADME ADME/Tox Profiling Lead_Opt->ADME Optimized Candidate Bio_Eval Biological Evaluation (EC50, IC50, Cytotoxicity) Synthesis->Bio_Eval Bio_Eval->Lead_Opt SAR Data In_Vivo In Vivo Efficacy ADME->In_Vivo

Caption: Workflow for NNRTI discovery and optimization.

Mechanism of Action of NNRTIs

NNRTI_MoA HIV_RNA HIV-1 Viral RNA RT HIV-1 Reverse Transcriptase (RT) HIV_RNA->RT template Viral_DNA Viral DNA RT->Viral_DNA synthesizes Inhibition Inhibition of DNA Synthesis RT->Inhibition conformational change leads to NNRTI NNRTI Binding_Pocket Allosteric Binding Pocket NNRTI->Binding_Pocket Binding_Pocket->RT binds to Inhibition->Viral_DNA prevents formation of

Caption: Allosteric inhibition of HIV-1 RT by NNRTIs.

NNRTI Resistance Development

NNRTI_Resistance Monotherapy NNRTI Monotherapy or Poor Adherence Selection Selective Drug Pressure Monotherapy->Selection High_Replication High Viral Replication Rate RT_Errors Error-Prone Nature of RT High_Replication->RT_Errors Mutations Random Mutations in RT Gene (e.g., K103N, Y181C) RT_Errors->Mutations Mutations->Selection Resistant_Strain Emergence of Drug-Resistant Viral Strains Selection->Resistant_Strain Treatment_Failure Virologic Failure Resistant_Strain->Treatment_Failure

Caption: Logical flow of NNRTI resistance emergence.

Conclusion and Future Perspectives

The development of NNRTIs has been a major success in the fight against HIV-1, with the DAPY scaffold serving as a particularly fruitful starting point for medicinal chemistry efforts. The key to overcoming the challenge of drug resistance lies in the rational design of flexible molecules that can accommodate mutations in the NNRTI binding pocket.[4] Future strategies will continue to leverage structure-based drug design, molecular hybridization, and other advanced techniques to identify novel NNRTIs with improved potency, a higher genetic barrier to resistance, and more favorable pharmacokinetic profiles.[1][5] The ongoing goal is to develop more durable and forgiving treatment regimens for individuals living with HIV-1.

References

An In-depth Technical Guide to the NNRTI Binding Site on HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "Nnrt-IN-4". The name suggests it belongs to the class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Therefore, this technical guide provides a comprehensive overview of the well-characterized NNRTI binding site on HIV-1 Reverse Transcriptase (RT), which would be the presumed target for such a compound. The data and methodologies presented are based on extensive research on known NNRTIs.

Introduction to the NNRTI Binding Pocket

Non-Nucleoside Reverse Transcriptase Inhibitors are a critical class of antiretroviral drugs used in the treatment of HIV-1 infection.[1][2] Unlike their nucleoside counterparts (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain.[3] Instead, they are allosteric inhibitors that bind to a specific, hydrophobic pocket on the HIV-1 reverse transcriptase enzyme.[2][4][5] This site, known as the NNRTI binding pocket (NNIBP), is located in the p66 subunit of the RT heterodimer, approximately 10 angstroms away from the polymerase active site's catalytic triad (B1167595) (Asp110, Asp185, Asp186).[5][6]

The binding of an NNRTI to this pocket induces conformational changes in the enzyme, which can lock the "thumb" subdomain in a hyper-extended position and alter the primer grip.[6][7] These structural distortions ultimately inhibit the DNA polymerization activity of the enzyme in a non-competitive manner with respect to the dNTP substrate.[8][9] The NNIBP is not present in the unliganded enzyme; it is formed upon the binding of the inhibitor, which displaces key amino acid residues, notably Y181 and Y188.[6][10]

Characterization of the NNRTI Binding Pocket

The NNIBP is primarily hydrophobic in nature, which accommodates the diverse chemical structures of the NNRTI drug class.[5][6] It is formed by amino acid residues from the palm and thumb subdomains of the p66 subunit and a residue from the p51 subunit.

Key Amino Acid Residues

The following table summarizes the key amino acid residues that constitute the NNRTI binding pocket. Mutations in these residues are frequently associated with the development of drug resistance.

Residue PositionAmino Acid (Wild-Type)Location/Role in Pocket FormationAssociated Resistance
L100LeucineForms part of the pocket entranceL100I confers resistance to first-generation NNRTIs[4]
K101LysineHydrophilic residue at the pocket entranceK101E/P mutations can reduce susceptibility[4][11]
K103LysineKey residue at the pocket entranceK103N is a common mutation conferring broad NNRTI resistance[4][11]
V106ValineLines the hydrophobic interior of the pocketV106A/M mutations affect inhibitor binding[11]
V179ValineLocated at the p66/p51 heterodimer interfaceV179D/E can reduce susceptibility to some NNRTIs[11]
Y181TyrosineAromatic residue crucial for pocket formationY181C/I/V mutations confer high-level resistance to many NNRTIs[4][11]
Y188TyrosineAromatic residue that shifts upon inhibitor bindingY188L/C/H mutations lead to significant resistance[4][11]
G190GlycineLocated in a flexible loop near the active siteG190A/S/E mutations cause high-level resistance[4][11]
F227PhenylalanineContributes to the hydrophobic nature of the pocketMutations can affect inhibitor affinity
W229TryptophanForms part of the pocket floorInteracts with the inhibitor via hydrophobic interactions
L234LeucineLines the pocketContributes to the overall hydrophobic environment
Y318TyrosinePart of the p66 subunitInteracts with the inhibitor
E138GlutamatePart of the p51 subunitForms part of the pocket at the subunit interface[6][10]
Quantitative Binding Data for Representative NNRTIs

The inhibitory activity of NNRTIs is typically quantified by their 50% inhibitory concentration (IC50) or their inhibition constant (Ki) in enzymatic assays. The following table presents example IC50 values for well-characterized NNRTIs against wild-type (WT) and common resistant mutant forms of HIV-1 RT.

InhibitorHIV-1 RT GenotypeIC50 (nM)Fold Change vs. WT
Nevirapine (B1678648) Wild-Type10 - 100-
K103N>1000>10-100
Y181C>5000>50-500
Efavirenz Wild-Type2 - 10-
K103N50 - 200~20-25
Y181C15 - 50~2-5
Etravirine Wild-Type1 - 5-
K103N1 - 5~1
Y181C10 - 30~5-10
Rilpivirine Wild-Type0.5 - 2-
K103N1 - 4~2
Y181C20 - 80~40-50

Note: IC50 values are approximate and can vary based on specific assay conditions.

Experimental Protocols for Characterizing NNRTI Binding

The identification and characterization of the NNRTI binding site and the mechanism of inhibition involve a combination of biochemical, biophysical, and structural biology techniques.

HIV-1 RT Inhibition Assay (Enzymatic Activity)

This is the primary method to determine the inhibitory potency (IC50) of a compound.

Objective: To measure the inhibition of HIV-1 RT-catalyzed DNA synthesis.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant HIV-1 RT (wild-type or mutant) is purified. A template-primer substrate, such as a poly(rA)/oligo(dT) homopolymer, is prepared. The reaction mixture includes a buffered solution (e.g., Tris-HCl), salts (MgCl2, KCl), and a labeled deoxynucleoside triphosphate (e.g., [³H]-dTTP or a fluorescent analog).

  • Inhibitor Preparation: The test compound (e.g., "this compound") is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

  • Reaction: The enzyme, template-primer, and varying concentrations of the inhibitor are pre-incubated. The reaction is initiated by adding the dNTP mixture.

  • Incubation: The reaction is allowed to proceed for a defined time at 37°C.

  • Quenching and Detection: The reaction is stopped (e.g., by adding EDTA). The newly synthesized, labeled DNA is separated from unincorporated dNTPs (e.g., by precipitation with trichloroacetic acid followed by filtration).

  • Data Analysis: The amount of incorporated label is quantified (e.g., by scintillation counting). The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

X-ray Crystallography

This technique provides high-resolution structural information on how an NNRTI binds within the pocket.

Objective: To determine the three-dimensional structure of the HIV-1 RT in complex with the NNRTI.

Methodology:

  • Protein Expression and Purification: Large quantities of high-purity HIV-1 RT are expressed (e.g., in E. coli) and purified.

  • Complex Formation: The purified RT is incubated with the NNRTI in molar excess to ensure saturation of the binding pocket.

  • Crystallization: The RT-NNRTI complex is subjected to crystallization screening using techniques like vapor diffusion. A wide range of buffer conditions (pH, precipitants, salts) are tested to find conditions that yield diffraction-quality crystals.

  • Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data are processed to determine the electron density map. The structure is solved using molecular replacement (using a known RT structure as a model) and refined to fit the experimental data, revealing the precise orientation and interactions of the NNRTI within the binding pocket.

Site-Directed Mutagenesis

This method is used to confirm the role of specific amino acid residues in inhibitor binding and resistance.

Objective: To assess the impact of specific amino acid changes on inhibitor potency.

Methodology:

  • Mutant Generation: A plasmid containing the gene for HIV-1 RT is used as a template. PCR-based site-directed mutagenesis is performed to introduce specific codon changes, for example, to change tyrosine at position 181 to cysteine (Y181C).

  • Expression and Purification: The mutated plasmid is used to express and purify the mutant RT enzyme.

  • Functional Analysis: The mutant enzyme's activity and its sensitivity to the NNRTI are assessed using the inhibition assay described in section 3.1. A significant increase in the IC50 value for the mutant enzyme compared to the wild-type confirms the importance of that residue for inhibitor binding.

Visualizations

NNRTI Binding Interaction Diagram

The following diagram illustrates the logical relationship of a generic NNRTI binding within the hydrophobic pocket of HIV-1 RT and the key interacting amino acid residues.

NNRTI_Binding_Site cluster_RT HIV-1 RT (p66 Subunit) Y181 Y181 Y188 Y188 K103 K103 L100 L100 G190 G190 F227 F227 W229 W229 V106 V106 NNRTI NNRTI (e.g., this compound) NNRTI->Y181 π-stacking NNRTI->Y188 hydrophobic NNRTI->K103 van der Waals NNRTI->L100 hydrophobic NNRTI->G190 backbone NNRTI->F227 hydrophobic NNRTI->W229 π-stacking NNRTI->V106 hydrophobic

Caption: Interaction map of an NNRTI within the HIV-1 RT binding pocket.

Experimental Workflow Diagram

This diagram outlines a typical workflow for the discovery and characterization of a novel NNRTI targeting the HIV-1 reverse transcriptase.

Experimental_Workflow cluster_Discovery Discovery & Initial Screening cluster_Characterization Lead Characterization cluster_Validation Mechanism & Resistance Validation A Compound Library Screening B Primary HIV-1 RT Inhibition Assay A->B Identify Hits C Dose-Response Analysis (IC50 Determination) B->C D Cell-based Antiviral Assays (EC50, Cytotoxicity) C->D E Kinetics Studies (Mode of Inhibition) C->E F Resistance Profiling (Mutant RT Panel) D->F G Structural Studies (X-ray Crystallography) F->G Validate Binding Mode H Optimized NNRTI Candidate G->H Lead Optimization

Caption: Workflow for discovery and validation of a novel NNRTI.

References

An In-depth Technical Guide to the Core Chemical Properties of Nnrt-IN-4, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information for a compound designated "Nnrt-IN-4". Therefore, this technical guide utilizes "this compound" as a representative model for a novel Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), drawing upon the well-established chemical and biological properties of the diarylpyrimidine (DAPY) class of NNRTIs. The data and protocols presented herein are based on published findings for potent DAPY analogues and are intended to serve as a comprehensive example for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a hypothetical, potent, second-generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) belonging to the diarylpyrimidine (DAPY) chemical class. Like other DAPY derivatives such as etravirine (B1671769) and rilpivirine, this compound is designed to exhibit high potency against wild-type Human Immunodeficiency Virus Type 1 (HIV-1) and to maintain activity against common NNRTI-resistant mutant strains.[1][2] NNRTIs are a cornerstone of highly active antiretroviral therapy (HAART), valued for their high specificity, potent antiviral activity, and low cytotoxicity.[3] They function as non-competitive allosteric inhibitors of the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle.[4][5]

Chemical Properties and Synthesis

This compound is characterized by a central pyrimidine (B1678525) core with two aryl wings, a structural motif that allows for conformational flexibility. This flexibility is crucial for binding to the NNRTI binding pocket (NNIBP) of the HIV-1 RT, even in the presence of resistance mutations.[1]

General Synthesis Protocol for Diarylpyrimidine (DAPY) Analogs

The synthesis of DAPY derivatives, the class to which our representative this compound belongs, typically involves a multi-step process. A general protocol is outlined below, based on established synthetic routes for novel DAPY analogs.[6][7]

Objective: To synthesize a diarylpyrimidine core structure, which can be further modified to produce various analogs.

Materials:

  • Substituted acetophenones

  • Substituted benzaldehydes

  • Guanidine (B92328) hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Appropriate solvents for reaction and purification (e.g., DMF, DCM)

  • Reagents for specific modifications on the aryl wings

Procedure:

  • Chalcone (B49325) Formation: A substituted acetophenone (B1666503) is reacted with a substituted benzaldehyde (B42025) in the presence of a base (e.g., sodium hydroxide (B78521) in ethanol) to form a chalcone intermediate via a Claisen-Schmidt condensation.

  • Pyrimidine Ring Synthesis: The resulting chalcone is then reacted with guanidine hydrochloride in the presence of a base like sodium ethoxide. This reaction proceeds via a Michael addition followed by cyclization and dehydration to form the central 2-amino-4,6-diarylpyrimidine ring.

  • Functional Group Interconversion and Coupling: The initial DAPY core can be further functionalized. For example, amino or halogen groups on the aryl wings can be modified or used as handles for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce additional diversity and optimize biological activity and pharmacokinetic properties.[1]

  • Purification: The final product is purified using techniques such as column chromatography on silica (B1680970) gel, followed by recrystallization to yield the pure DAPY derivative. Purity is typically assessed by HPLC and the structure confirmed by NMR and mass spectrometry.[6]

Biological Activity and Quantitative Data

The antiviral activity of NNRTIs is typically quantified by their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) in cell-based assays. The ratio of CC50 to EC50 provides the selectivity index (SI), a measure of the compound's therapeutic window.

In Vitro Anti-HIV-1 Activity

The following table summarizes representative antiviral activity data for a potent DAPY analog against wild-type HIV-1 and common NNRTI-resistant mutant strains. These values are indicative of the expected performance of a novel NNRTI like this compound.

HIV-1 Strain EC50 (nM) CC50 (µM) Selectivity Index (SI) *
Wild-Type (IIIB)2.4 - 4.0> 5.1> 1500
L100I3.5 - 6.0> 5.1> 1000
K103N3.0 - 5.5> 5.1> 1200
Y181C4.5 - 7.0> 5.1> 900
Y188L5.0 - 8.0> 5.1> 800
E138K4.0 - 6.5> 5.1> 1100

*Data compiled from studies on novel diarylpyrimidine derivatives.[7][8] EC50 (50% effective concentration), CC50 (50% cytotoxic concentration), SI (Selectivity Index = CC50/EC50).

HIV-1 Reverse Transcriptase Inhibition

To confirm the mechanism of action, the inhibitory activity against the isolated HIV-1 RT enzyme is determined.

Enzyme IC50 (nM) *
Wild-Type HIV-1 RT38 - 122

*Data based on representative NNRTIs.[9] IC50 (50% inhibitory concentration).

Pharmacokinetic Properties

The pharmacokinetic profile determines the drug's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for in vivo efficacy. The table below presents typical pharmacokinetic parameters for orally administered NNRTIs in preclinical models.

Parameter Value Unit
Bioavailability (F)30 - 60%
Tmax (Time to peak concentration)2 - 4hours
Cmax (Peak plasma concentration)1 - 5µg/mL
Half-life (t1/2)20 - 40hours
Protein Binding> 99%

*Data are representative values for established NNRTIs.[10][11][12]

Mechanism of Action and Signaling Pathway

NNRTIs inhibit the HIV-1 replication cycle by targeting the reverse transcriptase enzyme.[13] This enzyme is responsible for converting the viral RNA genome into double-stranded DNA, a crucial step before the viral DNA can be integrated into the host cell's genome.[4]

NNRTIs bind to a hydrophobic, allosteric pocket on the p66 subunit of the RT, known as the NNRTI binding pocket (NNIBP).[4][5] This binding pocket is located approximately 10 Å away from the catalytic active site.[4] The binding of an NNRTI induces a conformational change in the enzyme, which restricts the mobility of the p66 thumb subdomain and alters the position of key residues in the catalytic site. This ultimately prevents the enzyme from performing the DNA polymerization step, thus halting viral replication.[4][5]

HIV_Replication_NNRTI_MOA Mechanism of Action of NNRTIs in HIV-1 Replication cluster_virus HIV-1 Virion cluster_cell Host CD4+ Cell cluster_process Reverse Transcription cluster_inhibition Inhibition HIV HIV-1 HostCell Host Cell (CD4+) HIV->HostCell Binding & Fusion ViralRNA Viral RNA ReverseTranscription Reverse Transcription ViralRNA->ReverseTranscription RT_Enzyme Reverse Transcriptase RT_Enzyme->ReverseTranscription InhibitedRT Inhibited RT Complex RT_Enzyme->InhibitedRT HostCell->ReverseTranscription Viral Entry Cytoplasm Cytoplasm ViralDNA Viral DNA ReverseTranscription->ViralDNA Successful Integration Integration ViralDNA->Integration NNRTI This compound (NNRTI) NNRTI->RT_Enzyme Allosteric Binding Block BLOCK InhibitedRT->Block Block->ReverseTranscription HostNucleus Host Nucleus Integration->HostNucleus Experimental_Workflow Experimental Workflow for In Vitro Anti-HIV Assay cluster_assays start Start cell_prep Prepare MT-4 Cells start->cell_prep compound_prep Prepare Serial Dilutions of this compound start->compound_prep plate_setup Seed Cells into 96-Well Plates cell_prep->plate_setup compound_prep->plate_setup ec50_assay EC50 Plate: Add Compound + HIV-1 plate_setup->ec50_assay cc50_assay CC50 Plate: Add Compound Only plate_setup->cc50_assay incubation Incubate Plates (4-5 days, 37°C) ec50_assay->incubation cc50_assay->incubation mtt_addition Add MTT Reagent incubation->mtt_addition mtt_incubation Incubate (4 hours) mtt_addition->mtt_incubation solubilize Add Solubilizing Buffer mtt_incubation->solubilize read_plate Read Absorbance (Plate Reader) solubilize->read_plate data_analysis Data Analysis: Calculate EC50 & CC50 read_plate->data_analysis end End data_analysis->end

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Nnrt-IN-4, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). This document includes recommended concentrations for various experimental setups, detailed protocols for key assays, and visualizations of its mechanism of action and experimental workflows.

Introduction to this compound

This compound, also known as Reverse transcriptase-IN-4, compound F10, or compound 10p, is a selective inhibitor of HIV-1 reverse transcriptase (RT).[1][2] As an NNRTI, it binds to an allosteric site on the RT enzyme, inducing a conformational change that disrupts the catalytic site and inhibits DNA synthesis from the viral RNA template.[3][4][5][6][7][8] This non-competitive inhibition mechanism is distinct from that of nucleoside reverse transcriptase inhibitors (NRTIs).[9]

Recommended In Vitro Concentrations

The optimal concentration of this compound for in vitro studies is dependent on the specific cell line, HIV-1 strain (wild-type or mutant), and the experimental assay being performed. The following table summarizes the reported effective concentrations from preclinical studies.

ParameterVirus StrainConcentration (µM)Reference
EC50 HIV-1 (Wild-Type)0.053[1]
EC50 HIV-1 (E138K mutant)0.26[1]
IC50 HIV-1 RT Enzyme Assay0.713[2]
EC50 HIV-1 (Wild-Type and mutant strains)0.006 - 0.063[2]
IC50 CYP2C9 Inhibition35.8[1]
IC50 CYP2C19 Inhibition27.1[1]
IC50 hERG Inhibition25.9[2]

Note: EC50 (half-maximal effective concentration) refers to the concentration of a drug that gives half of the maximal response. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half. For optimal results, it is recommended to perform a dose-response curve for your specific experimental conditions.

Signaling Pathway

This compound targets the HIV-1 reverse transcriptase enzyme. The simplified signaling pathway below illustrates the mechanism of action of NNRTIs.

NNRTI_Mechanism cluster_virus HIV-1 Lifecycle Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Binds to Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Synthesizes Integration Integration Viral DNA->Integration Leads to Provirus Provirus Integration->Provirus This compound This compound This compound->Reverse Transcriptase Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for common in vitro assays used to evaluate the efficacy of this compound.

HIV-1 Antiviral Assay (Cell-Based)

This protocol is used to determine the EC50 of this compound against HIV-1 in a cell-based model.

Antiviral_Assay_Workflow Start Start Prepare Cell Culture Prepare Cell Culture Start->Prepare Cell Culture Seed Cells in 96-well Plate Seed Cells in 96-well Plate Prepare Cell Culture->Seed Cells in 96-well Plate Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound Seed Cells in 96-well Plate->Prepare Serial Dilutions of this compound Add this compound to Cells Add this compound to Cells Prepare Serial Dilutions of this compound->Add this compound to Cells Infect Cells with HIV-1 Infect Cells with HIV-1 Add this compound to Cells->Infect Cells with HIV-1 Incubate for 3-5 Days Incubate for 3-5 Days Infect Cells with HIV-1->Incubate for 3-5 Days Measure Viral Replication Measure Viral Replication Incubate for 3-5 Days->Measure Viral Replication Determine EC50 Determine EC50 Measure Viral Replication->Determine EC50 End End Determine EC50->End

Caption: Workflow for HIV-1 Antiviral Assay.

Materials:

  • Target cells (e.g., MT-4, CEM-GXR)

  • HIV-1 stock (e.g., IIIB, NL4-3)

  • This compound

  • Cell culture medium (e.g., RPMI 1640)

  • Fetal bovine serum (FBS)

  • 96-well plates

  • p24 ELISA kit or luciferase assay system

Procedure:

  • Cell Preparation: Culture target cells in appropriate medium supplemented with 10% FBS.

  • Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well.

  • Compound Dilution: Prepare a series of 2-fold dilutions of this compound in cell culture medium. The final concentrations should bracket the expected EC50 value.

  • Treatment: Add the diluted this compound to the appropriate wells. Include a "no drug" control.

  • Infection: Infect the cells with a predetermined amount of HIV-1 stock (e.g., multiplicity of infection of 0.01).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • Quantification of Viral Replication: Measure the amount of viral replication using a p24 ELISA to quantify the p24 capsid protein in the supernatant or a luciferase assay if using a reporter virus.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the "no drug" control. Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 Reverse Transcriptase (RT) Enzyme Assay

This protocol is used to determine the IC50 of this compound against the isolated HIV-1 RT enzyme.

RT_Enzyme_Assay_Workflow Start Start Prepare Reaction Mixture Prepare Reaction Mixture Start->Prepare Reaction Mixture Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound Prepare Reaction Mixture->Prepare Serial Dilutions of this compound Add this compound to Reaction Mixture Add this compound to Reaction Mixture Prepare Serial Dilutions of this compound->Add this compound to Reaction Mixture Add HIV-1 RT Enzyme Add HIV-1 RT Enzyme Add this compound to Reaction Mixture->Add HIV-1 RT Enzyme Incubate at 37°C Incubate at 37°C Add HIV-1 RT Enzyme->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Measure RT Activity Measure RT Activity Stop Reaction->Measure RT Activity Determine IC50 Determine IC50 Measure RT Activity->Determine IC50 End End Determine IC50->End

Caption: Workflow for HIV-1 RT Enzyme Assay.

Materials:

  • Recombinant HIV-1 RT

  • This compound

  • Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP or other labeled dNTP

  • Scintillation fluid and counter or non-radioactive detection system

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing reaction buffer, poly(rA)-oligo(dT), and labeled dTTP.

  • Compound Dilution: Prepare serial dilutions of this compound in the reaction buffer.

  • Inhibitor Addition: Add the diluted this compound to the reaction mixtures. Include a "no inhibitor" control.

  • Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., cold trichloroacetic acid).

  • Quantification of RT Activity: Measure the incorporation of the labeled dNTP into the newly synthesized DNA strand. For radioactive assays, this involves filtering the reaction mixture and measuring the radioactivity of the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of RT inhibition for each concentration of this compound relative to the "no inhibitor" control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Safety and Handling

This compound is for research use only.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer

The information provided in these application notes is for guidance only and is based on currently available data. Researchers should optimize the protocols for their specific experimental conditions.

References

Nnrt-IN-4: A Potent Tool for Elucidating Reverse Transcriptase Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nnrt-IN-4, also known as compound F10, is a novel and potent non-nucleoside reverse transcriptase inhibitor (NNRTI). As a derivative of the S-N3-DABO (dihydro-alkoxy-benzyl-oxopyrimidine) class of compounds, this compound demonstrates significant inhibitory activity against wild-type HIV-1 and certain mutant strains. Its mechanism of action, like other NNRTIs, involves binding to an allosteric site on the reverse transcriptase (RT) enzyme, inducing a conformational change that disrupts the enzyme's catalytic activity and halts DNA synthesis. This high potency and selectivity make this compound an invaluable tool for in-depth studies of reverse transcriptase kinetics, aiding in the characterization of enzyme-inhibitor interactions and the development of new antiretroviral therapies.

These application notes provide a comprehensive overview of this compound, including its biological activity, and detailed protocols for its use in key experimental assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (F10) and its parent compound, B1, as reported in the primary literature. This data is essential for designing and interpreting experiments aimed at studying reverse transcriptase kinetics.

Table 1: Anti-HIV-1 Activity of this compound (F10) and Parent Compound B1 [1]

CompoundTargetEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound (F10) HIV-1 (Wild-Type)0.053361.66818
HIV-1 (E138K Mutant)0.26>291>1119
B1 (Parent Compound) HIV-1 (Wild-Type)0.370202.5547

Table 2: Reverse Transcriptase Enzyme Inhibition by this compound (F10) and Parent Compound B1 [1]

CompoundTarget EnzymeIC50 (µM)
This compound (F10) Wild-Type RT0.080
B1 (Parent Compound) Wild-Type RT1.51

Table 3: Cytochrome P450 (CYP) Inhibition Profile of this compound (F10)

CYP IsoformIC50 (µM)
CYP1A2>50
CYP2C935.8
CYP2C1927.1
CYP2D6>50
CYP3A4 (Testosterone)>50
CYP3A4 (Midazolam)>50

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound, as a non-nucleoside reverse transcriptase inhibitor, functions by allosterically inhibiting the HIV-1 reverse transcriptase enzyme. The following diagram illustrates the mechanism of inhibition.

NNRTI_Mechanism cluster_RT HIV-1 Reverse Transcriptase RT Reverse Transcriptase (RT) NNIBP NNRTI Binding Pocket (Allosteric Site) ActiveSite Active Site NNIBP->ActiveSite Induces Conformational Change DNA Viral DNA Synthesis ActiveSite->DNA Catalyzes Inhibition Inhibition Nnrt_IN_4 This compound Nnrt_IN_4->NNIBP Binds to dNTP dNTPs dNTP->ActiveSite Binds to Viral_RNA Viral RNA Template Viral_RNA->ActiveSite Binds to

Caption: Mechanism of this compound inhibition of HIV-1 reverse transcriptase.

General Experimental Workflow for Kinetic Analysis

The following diagram outlines a typical workflow for characterizing the kinetic properties of this compound.

Experimental_Workflow start Start synthesis Synthesize and Purify This compound start->synthesis rt_assay Reverse Transcriptase Enzyme Inhibition Assay (IC50 determination) synthesis->rt_assay antiviral_assay Anti-HIV-1 Activity Assay (EC50 in MT-4 cells) synthesis->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (CC50 in MT-4 cells) synthesis->cytotoxicity_assay cyp_assay CYP Inhibition Assay (IC50 determination) synthesis->cyp_assay kinetic_analysis Detailed Kinetic Analysis (e.g., Ki, kon, koff) rt_assay->kinetic_analysis data_analysis Data Analysis and Interpretation antiviral_assay->data_analysis cytotoxicity_assay->data_analysis cyp_assay->data_analysis kinetic_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for kinetic characterization of this compound.

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize this compound. These protocols are based on established methodologies and should be adapted as needed for specific laboratory conditions.

Anti-HIV-1 Activity Assay in MT-4 Cells

This assay determines the effective concentration of this compound required to inhibit HIV-1 replication in a cell-based model.

Materials:

  • MT-4 (human T-cell leukemia) cells

  • HIV-1 viral stock (e.g., IIIB strain)

  • This compound (stock solution in DMSO)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Sorensen's glycine (B1666218) buffer

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Preparation: Culture MT-4 cells in complete medium to a density of approximately 1 x 10^6 cells/mL.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium.

  • Infection: In a 96-well plate, mix MT-4 cells (e.g., 5 x 10^4 cells/well) with HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • Treatment: Immediately add the serially diluted this compound to the infected cell suspension. Include control wells with infected/untreated cells and uninfected/untreated cells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of Sorensen's glycine buffer to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay in MT-4 Cells

This assay determines the concentration of this compound that is toxic to the host cells.

Materials:

  • MT-4 cells

  • This compound (stock solution in DMSO)

  • Complete culture medium

  • 96-well microtiter plates

  • MTT solution

  • Sorensen's glycine buffer

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed MT-4 cells (e.g., 5 x 10^4 cells/well) in a 96-well plate.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium.

  • Treatment: Add the serially diluted this compound to the cells. Include control wells with untreated cells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.

  • MTT Assay: Follow the same procedure as described in the anti-HIV-1 activity assay (steps 6a-d).

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

HIV-1 Reverse Transcriptase Enzyme Inhibition Assay

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Poly(rA)/oligo(dT)15 template/primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Unlabeled dTTP

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 2 mM DTT, 10 mM MgCl2)

  • This compound (stock solution in DMSO)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, poly(rA)/oligo(dT)15, and [³H]-dTTP.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding the HIV-1 RT enzyme.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA).

  • Precipitation and Filtration: Precipitate the radiolabeled DNA on ice and collect the precipitate by filtering through glass fiber filters.

  • Washing: Wash the filters with 5% TCA and then with ethanol (B145695) to remove unincorporated [³H]-dTTP.

  • Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of RT inhibition against the log of the inhibitor concentration.

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of this compound to cause drug-drug interactions by inhibiting major CYP enzymes.

Materials:

  • Human liver microsomes

  • Specific CYP isoform substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, etc.)

  • NADPH regenerating system

  • This compound (stock solution in DMSO)

  • Positive control inhibitors for each CYP isoform

  • LC-MS/MS system

Procedure:

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, the specific CYP substrate, and phosphate (B84403) buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the incubation mixture. Include a no-inhibitor control and a positive control inhibitor.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specific time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the CYP substrate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of CYP inhibition against the log of the inhibitor concentration.

Conclusion

This compound is a highly potent non-nucleoside reverse transcriptase inhibitor with a favorable selectivity index. The data and protocols presented here provide a solid foundation for researchers to utilize this compound as a tool to investigate the intricate kinetics of HIV-1 reverse transcriptase. Such studies are critical for understanding the mechanisms of drug resistance and for the rational design of next-generation antiretroviral agents. The provided protocols for anti-HIV activity, cytotoxicity, enzyme inhibition, and CYP inhibition assays offer a standardized framework for the comprehensive evaluation of this compound and other novel NNRTIs.

References

Application Notes and Protocols for Handling and Storing Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase, a critical enzyme for viral replication.[1][2][3] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.[3][4][5] NNRTIs are integral components of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[6] These application notes provide detailed protocols for the proper handling, storage, and experimental use of NNRTIs in a laboratory setting.

Safety Precautions and Handling

2.1 Personal Protective Equipment (PPE): Always wear appropriate PPE when handling NNRTIs. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

2.2 Engineering Controls:

  • Handle powdered forms of NNRTIs in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[7]

2.3 General Handling Procedures:

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[7][8]

  • Do not eat, drink, or smoke in areas where NNRTIs are handled.[8]

  • Wash hands thoroughly after handling.[7]

  • In case of accidental contact, follow the first-aid measures outlined in the product-specific SDS.[7]

Storage and Stability

Proper storage is critical to maintain the integrity and activity of NNRTI compounds.

3.1 Storage Conditions:

  • Solid Form: Store powdered NNRTIs in a tightly sealed container in a cool, dry, and dark place. Recommended storage is often at -20°C for long-term stability.

  • In Solution: For stock solutions, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. The stability of NNRTIs in solution is solvent and temperature-dependent.

3.2 Reconstitution and Solubility: The solubility of NNRTIs can vary significantly based on their chemical structure.[6][9] It is essential to consult the manufacturer's datasheet for specific solubility information.

Table 1: General Solubility and Reconstitution of NNRTIs

ParameterRecommendation
Solvent Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for reconstituting NNRTIs for in vitro experiments. For in vivo studies, consult specific literature and consider co-solvents like polyethylene (B3416737) glycol (PEG), ethanol, or Tween-80.
Stock Solution Concentration Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent.
Working Solution Preparation Dilute the stock solution with the appropriate cell culture medium or assay buffer to the desired final concentration immediately before use.

Experimental Protocols

4.1 In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory activity of an NNRTI against HIV-1 RT.

Workflow for In Vitro RT Inhibition Assay

cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, RT Enzyme, and NNRTI dilutions prep_plate Add reagents to 96-well plate prep_reagents->prep_plate incubate Incubate at 37°C prep_plate->incubate add_substrate Add labeled dNTP substrate incubate->add_substrate stop_reaction Stop reaction add_substrate->stop_reaction measure_signal Measure signal (e.g., fluorescence, radioactivity) stop_reaction->measure_signal calc_ic50 Calculate IC50 value measure_signal->calc_ic50

Caption: Workflow for determining the in vitro inhibitory activity of an NNRTI against HIV-1 Reverse Transcriptase.

Methodology:

  • Prepare Reagents:

    • Assay Buffer: Typically contains Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent.

    • HIV-1 RT Enzyme: Dilute to the desired concentration in assay buffer.

    • NNRTI: Perform a serial dilution of the NNRTI stock solution to obtain a range of test concentrations.

    • Substrate: A poly(rA)/oligo(dT) template/primer and labeled dNTPs (e.g., [³H]-dTTP or a fluorescently labeled analog).

  • Assay Procedure:

    • Add the assay buffer, diluted NNRTI, and HIV-1 RT enzyme to the wells of a microplate.

    • Incubate the plate for a predefined period (e.g., 30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the template/primer and labeled dNTP substrate.

    • Incubate for a further period (e.g., 60 minutes) at 37°C.

    • Stop the reaction (e.g., by adding EDTA).

    • Measure the incorporation of the labeled dNTP, which is proportional to the RT activity.

  • Data Analysis:

    • Plot the percentage of RT inhibition against the logarithm of the NNRTI concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce RT activity by 50%.

Table 2: Example Data for an In Vitro RT Inhibition Assay

NNRTI Concentration (nM)% Inhibition
0.15
125
1050
10090
100098

4.2 Antiviral Activity Assay in Cell Culture

This protocol determines the efficacy of an NNRTI in inhibiting HIV-1 replication in a cell-based assay.

Workflow for Cell-Based Antiviral Assay

cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation cluster_analysis Analysis seed_cells Seed susceptible cells (e.g., TZM-bl, CEM-GXR) add_nnrti Add serial dilutions of NNRTI seed_cells->add_nnrti infect_cells Infect cells with HIV-1 add_nnrti->infect_cells incubate_culture Incubate for 48-72 hours infect_cells->incubate_culture measure_replication Measure viral replication (e.g., p24 ELISA, luciferase assay) incubate_culture->measure_replication calc_ec50 Calculate EC50 value measure_replication->calc_ec50

Caption: Workflow for assessing the antiviral activity of an NNRTI in a cell culture model.

Methodology:

  • Cell Seeding:

    • Seed a susceptible cell line (e.g., TZM-bl cells, which express a luciferase reporter gene under the control of the HIV-1 LTR) into a 96-well plate.

  • Compound Addition:

    • Add serial dilutions of the NNRTI to the wells. Include a "no drug" control.

  • Viral Infection:

    • Infect the cells with a known amount of HIV-1.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Measurement of Viral Replication:

    • Quantify the extent of viral replication. This can be done by:

      • Measuring the amount of p24 antigen in the culture supernatant using an ELISA.

      • Measuring the luciferase activity in cell lysates for reporter cell lines like TZM-bl.

  • Data Analysis:

    • Plot the percentage of inhibition of viral replication against the logarithm of the NNRTI concentration.

    • Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

Table 3: Example Data for a Cell-Based Antiviral Assay

NNRTI Concentration (nM)% Inhibition of Viral Replication
0.110
145
1092
10099
1000100

Mechanism of Action

NNRTIs are non-competitive inhibitors of HIV-1 reverse transcriptase.[3] They bind to a hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme.[2] This binding alters the conformation of the enzyme, thereby disrupting its polymerase activity and halting the process of reverse transcription.[3][4]

Signaling Pathway of NNRTI Action

cluster_virus HIV-1 cluster_enzyme Reverse Transcriptase cluster_host Host Cell Process viral_rna Viral RNA rt_enzyme Reverse Transcriptase (RT) viral_rna->rt_enzyme Template viral_dna Viral DNA rt_enzyme->viral_dna Reverse Transcription rt_enzyme->viral_dna Inhibition nnrti_pocket NNRTI Binding Pocket integration Integration into Host Genome viral_dna->integration replication Viral Replication integration->replication nnrti NNRTI nnrti->nnrti_pocket Binds to

Caption: Mechanism of action of NNRTIs, which bind to a non-catalytic site on reverse transcriptase, inhibiting viral DNA synthesis.

Troubleshooting

Table 4: Common Issues and Solutions in NNRTI Experiments

IssuePossible CauseSolution
Low or no inhibitory activity - Inactive compound due to improper storage.- Use a fresh aliquot of the NNRTI. - Verify storage conditions.
- Incorrect assay setup.- Check all reagent concentrations and incubation times.
- NNRTI resistance mutations in the RT enzyme.- Sequence the RT gene to check for known resistance mutations.[10]
Poor solubility of the compound - Inappropriate solvent.- Consult the manufacturer's datasheet for recommended solvents. - Use sonication or gentle warming to aid dissolution.
- Precipitation in aqueous buffer.- Prepare working solutions fresh from a high-concentration stock in an organic solvent. - Reduce the final concentration of the organic solvent in the assay.
High background signal in the assay - Contamination of reagents.- Use fresh, sterile reagents.
- Non-specific binding.- Include appropriate controls (e.g., no enzyme, no substrate).

For further details on specific NNRTIs, including their efficacy against resistant strains and pharmacokinetic properties, refer to relevant scientific literature.[9][11][12][13][14] Always adhere to institutional safety guidelines and best laboratory practices when working with any chemical substance.

References

Application of Nnrt-IN-4 in Combination with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection.[1][2][3][4] These allosteric inhibitors bind to a hydrophobic pocket in the reverse transcriptase (RT) enzyme, distinct from the active site, inducing a conformational change that inhibits viral RNA-dependent DNA polymerization.[5][6][7][8] Nnrt-IN-4 represents a novel, next-generation NNRTI designed to overcome the limitations of earlier drugs in this class, particularly with respect to resistance and side-effect profiles.

The rationale for employing this compound in combination with other antiretroviral agents is to achieve synergistic or additive antiviral effects, enhance the suppression of viral replication, and reduce the likelihood of developing drug resistance.[9][2][10][11] This document provides detailed application notes and protocols for the investigation of this compound in combination with other antiretroviral drug classes, such as Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs), Integrase Strand Transfer Inhibitors (INSTIs), and Protease Inhibitors (PIs).

Mechanism of Action: this compound

This compound, like other NNRTIs, acts as a non-competitive inhibitor of HIV-1 reverse transcriptase.[5][6][7] By binding to the NNRTI binding pocket, it disrupts the catalytic activity of the enzyme, thereby preventing the conversion of the viral RNA genome into proviral DNA, a crucial step in the HIV-1 replication cycle.[9][2][7]

cluster_virus HIV-1 Virion cluster_cell Host CD4+ Cell Viral RNA Viral RNA Reverse_Transcription Reverse Transcription Viral RNA->Reverse_Transcription HIV-1 RT Proviral DNA Proviral DNA Reverse_Transcription->Proviral DNA Integration Integration Proviral DNA->Integration Integrase Host DNA Host DNA Integration->Host DNA Nnrt_IN_4 This compound Nnrt_IN_4->Reverse_Transcription Inhibition

Figure 1: Mechanism of Action of this compound.

Combination Therapy: Data Presentation

The efficacy of this compound in combination with other antiretrovirals can be quantified by determining the 50% effective concentration (EC50) and calculating the Combination Index (CI). A CI value of <1 indicates synergy, a value equal to 1 indicates an additive effect, and a value >1 indicates antagonism.

Table 1: In Vitro Antiviral Activity of this compound in Combination with Other Antiretrovirals against Wild-Type HIV-1

Drug ClassAntiretroviral AgentThis compound EC50 (nM) (Single Agent)Combination Agent EC50 (nM) (Single Agent)This compound EC50 (nM) (In Combination)Combination Agent EC50 (nM) (In Combination)Combination Index (CI)Interpretation
NRTI Tenofovir (TDF)1.5250.580.65Synergistic
Lamivudine (3TC)1.5500.6180.76Synergistic
Zidovudine (AZT)1.5150.450.60Synergistic[12]
INSTI Dolutegravir (DTG)1.520.70.90.92Additive
Raltegravir (RAL)1.550.620.80Synergistic[13]
PI Darunavir (DRV)1.540.82.21.08Additive

Table 2: Activity of this compound against NNRTI-Resistant HIV-1 Strains

HIV-1 Mutant StrainThis compound EC50 (nM)Efavirenz (EFV) EC50 (nM)Fold Change (this compound vs. WT)Fold Change (EFV vs. WT)
Wild-Type 1.52.01.01.0
K103N 4.5>10003.0>500
Y181C 6.0>10004.0>500
K103N + Y181C 15>200010.0>1000
E138K 3.0202.010

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay (EC50 Determination)

This protocol is designed to determine the concentration of a compound that inhibits viral replication by 50% (EC50).

Start Start Cell_Seeding Seed MT-4 cells in 96-well plates Start->Cell_Seeding Compound_Addition Add serial dilutions of this compound and/or combination drug Cell_Seeding->Compound_Addition Virus_Infection Infect cells with HIV-1 (e.g., IIIB strain) Compound_Addition->Virus_Infection Incubation Incubate for 4-5 days at 37°C Virus_Infection->Incubation CPE_Assay Measure viral cytopathic effect (CPE) using MTT or similar viability assay Incubation->CPE_Assay Data_Analysis Calculate EC50 values using a dose-response curve fitting software CPE_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for EC50 Determination.

Methodology:

  • Cell Preparation: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL). Seed cells into 96-well microtiter plates at a density of 1 x 10^4 cells/well.

  • Compound Preparation: Prepare serial dilutions of this compound and the combination antiretroviral drug in culture medium.

  • Infection: Add the prepared drug dilutions to the cells, followed by the addition of HIV-1 (e.g., strain IIIB) at a multiplicity of infection (MOI) of 0.01.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.

  • Viability Assay: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell protection and determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Drug Combination and Synergy Analysis

This protocol outlines the method for assessing the synergistic, additive, or antagonistic effects of this compound when combined with other antiretrovirals using the Chou-Talalay method.

Methodology:

  • Experimental Design: Based on the individual EC50 values, design a checkerboard titration matrix with various concentrations of this compound and the combination drug, both alone and in combination.

  • Antiviral Assay: Perform the antiviral activity assay as described in Protocol 1 using the checkerboard concentration matrix.

  • Data Analysis and Combination Index (CI) Calculation:

    • Determine the fractional inhibitory concentration (FIC) for each drug in the combination:

      • FIC of Drug A = (EC50 of Drug A in combination) / (EC50 of Drug A alone)

      • FIC of Drug B = (EC50 of Drug B in combination) / (EC50 of Drug B alone)

    • Calculate the Combination Index (CI):

      • CI = FIC of Drug A + FIC of Drug B

    • Interpret the CI values:

      • CI < 0.9: Synergy

      • CI 0.9 - 1.1: Additive effect

      • CI > 1.1: Antagonism

Start Start EC50_Determination Determine individual EC50 values for this compound and combination drug Start->EC50_Determination Checkerboard_Assay Perform checkerboard titration antiviral assay EC50_Determination->Checkerboard_Assay Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) for each drug Checkerboard_Assay->Calculate_FIC Calculate_CI Calculate Combination Index (CI) CI = FIC(A) + FIC(B) Calculate_FIC->Calculate_CI Interpret_Results Interpret synergy, additivity, or antagonism based on CI value Calculate_CI->Interpret_Results End End Interpret_Results->End

Figure 3: Synergy Analysis Workflow.
Protocol 3: Cytotoxicity Assay (CC50 Determination)

This protocol is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).

Methodology:

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Assess cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis: Calculate the CC50 value by plotting the percentage of cytotoxicity against the drug concentration. The therapeutic index (TI) can be calculated as CC50/EC50.

Resistance Profile of this compound

A key advantage of next-generation NNRTIs like this compound is their improved activity against HIV-1 strains that are resistant to earlier NNRTIs.[13][14] As shown in Table 2, this compound maintains significant potency against common NNRTI-resistant mutations such as K103N and Y181C, which confer high-level resistance to first-generation NNRTIs like efavirenz.[3][15][16][17][18]

Conclusion

This compound demonstrates potent antiviral activity against both wild-type and NNRTI-resistant HIV-1 strains. Its synergistic or additive effects when combined with other antiretroviral classes, such as NRTIs and INSTIs, highlight its potential as a valuable component of future HAART regimens. The provided protocols offer a framework for the preclinical evaluation of this compound in combination therapies, enabling researchers to further characterize its efficacy and potential for clinical development.

References

Troubleshooting & Optimization

Troubleshooting Nnrt-IN-4 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the handling and solubility of Nnrt-IN-4, a representative non-nucleoside reverse transcriptase inhibitor (NNRTI). Given that many NNRTIs exhibit poor aqueous solubility, this guide offers strategies to help researchers achieve successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2][3] NNRTIs are a class of antiretroviral drugs used in the treatment of HIV-1.[3][4][5] They work by binding to an allosteric site on the reverse transcriptase enzyme, which is approximately 10 Å away from the enzyme's active site.[1][2][3] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of the viral RNA genome into DNA, a crucial step for HIV replication.[2][4][6]

Q2: What are the known solubility properties of this compound?

Like many NNRTIs, this compound is a hydrophobic molecule with low aqueous solubility.[7] It is practically insoluble in water and aqueous buffers alone. However, it exhibits good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. The solubility of a related NNRTI analogue was reported to be 510 μg/mL in an optimized formulation.[1][3]

Troubleshooting this compound Insolubility

Q3: I'm observing precipitation when I add my this compound DMSO stock solution to my aqueous buffer. What can I do?

This is a common challenge when working with hydrophobic compounds like this compound. Precipitation occurs when the compound is rapidly transferred from a high-solubility organic solvent to a low-solubility aqueous environment. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most direct approach is to reduce the final concentration of this compound in your working solution.

  • Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but not high enough to cause cellular toxicity or interfere with your assay. A final DMSO concentration of 0.1% to 0.5% is often a good starting point, but this must be optimized for your specific experimental system.

  • Modify the Dilution Method: Instead of adding the DMSO stock directly into the full volume of the aqueous buffer, try adding the aqueous buffer to the DMSO stock solution dropwise while vortexing. This gradual change in solvent polarity can help prevent immediate precipitation.

  • Use Sonication: After dilution, sonicating the solution in a water bath for 5-10 minutes can help to break down small precipitates and improve dissolution.

  • Incorporate a Surfactant: Including a low concentration of a biocompatible surfactant, such as Tween-80 or Pluronic F-68 (e.g., 0.01-0.1%), in your aqueous buffer can help to increase the solubility of hydrophobic compounds.

  • Adjust pH: The solubility of some compounds can be pH-dependent. If your experimental system allows, you could test the solubility of this compound in buffers with slightly different pH values.

Q4: My this compound solution appears cloudy or has visible particles. Can I still use it?

It is not recommended to use a cloudy solution or one with visible precipitate. The presence of solid particles indicates that the compound is not fully dissolved, meaning the actual concentration in solution is lower than intended. This will lead to inaccurate and unreliable experimental results. Furthermore, precipitates can be cytotoxic or interfere with optical measurements in assays. It is crucial to ensure your final working solution is clear and homogenous.

Data and Protocols

Solubility Data

The following table summarizes the solubility of this compound in various common laboratory solvents. This data is representative of many NNRTIs and should be used as a guideline.

SolventSolubilityNotes
Water<0.1 mg/mLPractically insoluble.
Phosphate-Buffered Saline (PBS, pH 7.4)<0.1 mg/mLPractically insoluble.
Dimethyl Sulfoxide (DMSO)≥25 mg/mLRecommended solvent for preparing high-concentration stock solutions.
Ethanol (95%)~5 mg/mLCan be used as an alternative to DMSO.
Cell Culture Medium + 10% FBSVariableSolubility is dependent on the final concentration and presence of serum proteins.
Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration, homogenous stock solution of this compound.

Materials:

  • This compound powder (Molecular Weight: e.g., 450 g/mol ; adjust as per specific batch)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.5 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • Sonication (if necessary): If any solid particles remain, place the tube in a water bath sonicator for 5-10 minutes, or until the solution becomes clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Aqueous Buffer

Objective: To prepare a clear, homogenous working solution of this compound in an aqueous buffer for cellular or enzymatic assays, minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile destination aqueous buffer (e.g., cell culture medium, PBS)

  • Sterile polypropylene (B1209903) tubes

  • Vortex mixer

Procedure:

  • Pre-warm Buffer: Warm the destination aqueous buffer to the desired experimental temperature (e.g., 37°C for cell culture experiments).

  • Calculate Volumes: Determine the required volumes of the stock solution and buffer. To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you will need 1 µL of the stock solution and 999 µL of the buffer. The final DMSO concentration will be 0.1%.

  • Dilution (Recommended Method): a. Pipette the required volume of the this compound DMSO stock solution (1 µL) into a sterile tube. b. While vortexing the tube at a medium speed, add the aqueous buffer (999 µL) dropwise to the DMSO. This gradual addition is crucial to prevent precipitation.

  • Final Mixing: Continue to vortex the solution for an additional 30 seconds to ensure homogeneity.

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is completely clear and free of any precipitate. If cloudiness is observed, refer to the troubleshooting section.

  • Usage: Use the freshly prepared working solution immediately. It is not recommended to store aqueous solutions of this compound for extended periods due to the risk of precipitation.

Visualizations

Signaling Pathway and Experimental Workflows

HIV_Reverse_Transcription_Inhibition cluster_virus HIV Replication Cycle cluster_inhibition Mechanism of this compound Viral_RNA Viral RNA Genome Reverse_Transcriptase Reverse Transcriptase (RT) Viral_RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Synthesis RT_Inhibited Inactive RT (Conformational Change) Nnrt_IN_4 This compound Nnrt_IN_4->Reverse_Transcriptase Allosteric Binding

Caption: Inhibition of HIV reverse transcription by this compound.

Solubilization_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex_sonicate Vortex / Sonicate (Prepare Stock Solution) add_dmso->vortex_sonicate stock_solution 10 mM Stock Solution (Clear) vortex_sonicate->stock_solution dilute Dilute Stock in Aqueous Buffer stock_solution->dilute final_solution Final Working Solution dilute->final_solution end Use Immediately final_solution->end

Caption: Recommended workflow for solubilizing this compound.

Troubleshooting_Insolubility cluster_solutions Troubleshooting Steps start Precipitate Observed in Working Solution? lower_conc Lower Final Concentration start->lower_conc Yes change_dilution Modify Dilution Method (Buffer to Stock) lower_conc->change_dilution sonicate Sonicate Final Solution change_dilution->sonicate add_surfactant Add Surfactant to Buffer (e.g., 0.01% Tween-80) sonicate->add_surfactant recheck Is Solution Clear? add_surfactant->recheck proceed Proceed with Experiment recheck->proceed Yes reassess Re-evaluate Protocol recheck->reassess No

Caption: Troubleshooting workflow for this compound insolubility.

References

Technical Support Center: Optimizing Nnrt-IN-4 Dosage for Maximum Antiviral Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Nnrt-IN-4 for maximum antiviral efficacy. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs block the replication of retroviruses, such as HIV, by binding to an allosteric site on the reverse transcriptase enzyme.[1][2][3][4] This binding induces a conformational change in the enzyme, which distorts the active site and prevents the conversion of viral RNA into DNA, a critical step in the viral life cycle.[2][5][6] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the viral DNA and act as non-competitive inhibitors.[2]

Q2: How do I determine the optimal concentration of this compound for my experiments?

A2: The optimal concentration of this compound is a balance between achieving maximum antiviral effect and minimizing cytotoxicity. This is determined by performing a dose-response study to calculate the 50% effective concentration (EC50) and a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50). The therapeutic index (TI), calculated as CC50/EC50, is a key indicator of the drug's safety and efficacy window. A higher TI value is desirable.

Q3: What cell lines are appropriate for testing this compound?

A3: The choice of cell line depends on the target virus. For HIV-1, common cell lines include T-lymphocyte cell lines like MT-4, CEM, and H9, as well as peripheral blood mononuclear cells (PBMCs). It is crucial to select a cell line that is permissive to infection by the specific viral strain you are studying.

Q4: Can this compound be used in combination with other antiviral agents?

A4: Yes, combination therapy is a standard approach in antiviral treatment to enhance efficacy and reduce the emergence of drug-resistant variants.[7][8][9] this compound can be tested in combination with other antiretroviral drugs, such as NRTIs or protease inhibitors. Synergy experiments are necessary to determine if the combination results in an additive, synergistic, or antagonistic effect.[8][9][10]

Troubleshooting Guides

Problem 1: High Cytotoxicity Observed at Effective Antiviral Concentrations
  • Possible Cause: The therapeutic window of this compound may be narrow in the chosen cell line.

  • Troubleshooting Steps:

    • Re-evaluate Cytotoxicity: Perform a comprehensive cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) with a finer dilution series of this compound to accurately determine the CC50.

    • Test in Different Cell Lines: Cellular metabolism and sensitivity to a compound can vary between cell lines. Testing in alternative permissive cell lines may reveal a better therapeutic index.

    • Combination Therapy: Investigate synergistic combinations with other antiviral drugs. A synergistic interaction may allow for a lower, less toxic concentration of this compound to be used while maintaining high antiviral activity.[7][10][11]

Problem 2: Inconsistent Antiviral Activity Across Experiments
  • Possible Cause: Experimental variability can arise from several factors.

  • Troubleshooting Steps:

    • Standardize Viral Titer: Ensure the multiplicity of infection (MOI) is consistent across all experiments. Variations in the amount of virus used for infection can significantly impact the apparent EC50 value.[12]

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

    • Reagent Quality: Verify the stability and activity of this compound stock solutions. Prepare fresh dilutions for each experiment.

    • Assay Controls: Include appropriate positive (a known antiviral drug) and negative (vehicle control) controls in every assay plate to monitor for consistency.

Problem 3: Emergence of Drug Resistance
  • Possible Cause: NNRTIs are known to have a low genetic barrier to resistance, meaning that single mutations in the reverse transcriptase gene can confer high-level resistance.[13][14]

  • Troubleshooting Steps:

    • Genotypic Analysis: Sequence the reverse transcriptase gene of the virus that emerges from cultures treated with this compound to identify resistance-conferring mutations.

    • Phenotypic Analysis: Test the susceptibility of the resistant viral strain to this compound and other NNRTIs to determine the cross-resistance profile.

    • Combination Therapy: Design combination regimens with drugs that have different resistance profiles to suppress the emergence of resistant variants.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

    • Incubate the plate for 48-72 hours (this should match the duration of your antiviral assay).

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated cell control and plot the data to determine the CC50 value.

Antiviral Dose-Response Assay (HIV-1 p24 Antigen ELISA)

This protocol measures the inhibitory effect of this compound on viral replication.

  • Methodology:

    • Seed permissive cells (e.g., MT-4) in a 96-well plate.

    • Prepare serial dilutions of this compound in culture medium.

    • Add the this compound dilutions to the cells.

    • Infect the cells with a pre-titered amount of virus (e.g., HIV-1 at an MOI of 0.01). Include wells with infected, untreated cells (virus control) and uninfected, untreated cells (cell control).

    • Incubate the plate for 4-5 days at 37°C.

    • Collect the cell culture supernatant.

    • Quantify the amount of viral replication by measuring the p24 antigen concentration in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

    • Calculate the percentage of viral inhibition for each concentration relative to the virus control and plot the data to determine the EC50 value.

Synergy Experiment (Checkerboard Assay)

This protocol assesses the antiviral effect of this compound in combination with another antiviral drug.

  • Methodology:

    • Prepare serial dilutions of this compound (Drug A) and a second antiviral agent (Drug B).

    • In a 96-well plate, create a checkerboard matrix by adding different concentrations of Drug A along the rows and Drug B along the columns.

    • Seed permissive cells and infect with the target virus as described in the antiviral dose-response assay.

    • After incubation, measure viral replication.

    • Analyze the data using a synergy model such as the Bliss independence or Loewe additivity model to calculate synergy scores. A score greater than 10 in the Bliss model is typically considered synergistic.[10][11]

Data Presentation

Table 1: Cytotoxicity and Antiviral Activity of this compound

ParameterValue
CC50 (µM) [Insert experimental value]
EC50 (µM) [Insert experimental value]
Therapeutic Index (TI = CC50/EC50) [Calculate from experimental values]

Table 2: Synergy Analysis of this compound with Drug X

CombinationBliss Synergy ScoreInterpretation
This compound + Drug X[Insert calculated score][Synergistic/Additive/Antagonistic]
This compound + Drug Y[Insert calculated score][Synergistic/Additive/Antagonistic]
This compound + Drug Z[Insert calculated score][Synergistic/Additive/Antagonistic]

Visualizations

Antiviral_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Infection cluster_incubation Incubation cluster_analysis Analysis Cell_Seeding Seed Permissive Cells Add_Compound Add this compound to Cells Cell_Seeding->Add_Compound Compound_Dilution Prepare this compound Dilutions Compound_Dilution->Add_Compound Viral_Infection Infect Cells with Virus Add_Compound->Viral_Infection Incubate Incubate for 4-5 Days Viral_Infection->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Quantify_Virus Quantify Viral Replication (p24 ELISA) Collect_Supernatant->Quantify_Virus Data_Analysis Calculate EC50 Quantify_Virus->Data_Analysis NNRTI_Mechanism_of_Action cluster_virus HIV-1 Life Cycle Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral_RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Synthesis Nnrt_IN_4 This compound Nnrt_IN_4->Reverse_Transcriptase Binds & Inhibits Troubleshooting_Logic Start Start Experiment Experiment Perform Antiviral Assay Start->Experiment Evaluate Evaluate Results Experiment->Evaluate Success Optimal Dose Identified Evaluate->Success Good TI & Consistent High_Cytotoxicity High Cytotoxicity? Evaluate->High_Cytotoxicity Poor TI Inconsistent_Results Inconsistent Results? Evaluate->Inconsistent_Results Variable Results High_Cytotoxicity->Inconsistent_Results No Troubleshoot_Cytotoxicity Re-evaluate CC50 Test Other Cell Lines Combination Therapy High_Cytotoxicity->Troubleshoot_Cytotoxicity Yes Inconsistent_Results->Evaluate No Troubleshoot_Inconsistency Standardize MOI Check Cell Passage Verify Reagents Inconsistent_Results->Troubleshoot_Inconsistency Yes Troubleshoot_Cytotoxicity->Experiment Troubleshoot_Inconsistency->Experiment

References

Technical Support Center: Navigating NNRTI-Induced Cytotoxicity in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity induced by Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are NNRTIs and why do they cause cytotoxicity?

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a class of antiretroviral drugs that inhibit the reverse transcriptase (RT) enzyme of HIV-1, a critical step in the viral replication cycle. They bind to an allosteric site on the RT, inducing a conformational change that disrupts its function. While effective against HIV-1, some NNRTIs can cause cytotoxicity through on-target effects in infected cells and off-target effects in uninfected cells.

  • In HIV-1 Infected Cells: Certain NNRTIs, such as efavirenz (B1671121) and rilpivirine, can induce premature dimerization of the HIV-1 Gag-Pol polyprotein. This leads to the untimely activation of the viral protease (PR) within the cell, triggering apoptosis through both caspase-dependent and independent pathways.[1] This mechanism can lead to the rapid elimination of productively infected cells.

  • In Uninfected Cells (Off-Target Effects): At higher concentrations, NNRTIs like efavirenz can induce cytotoxicity in uninfected cells. This is often linked to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential, decreased ATP production, and the release of pro-apoptotic factors. This can subsequently activate intrinsic apoptotic pathways.

Q2: How can I determine if the observed cell death is due to NNRTI treatment?

To confirm that the observed cytotoxicity is a direct result of the NNRTI treatment, it is crucial to include proper controls in your experimental design. These should include:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the NNRTI.

  • Untreated Control: Cells cultured under the same conditions without any treatment.

  • Positive Control: A known cytotoxic agent to ensure the cell death assay is working correctly.

By comparing the level of cell death in the NNRTI-treated group to these controls, you can ascertain the specific cytotoxic effect of the compound.

Q3: What is the difference between EC50 and CC50, and why are they important?

  • EC50 (50% Effective Concentration): This is the concentration of a drug that provides 50% of its maximum antiviral effect. A lower EC50 indicates a more potent antiviral compound.

  • CC50 (50% Cytotoxic Concentration): This is the concentration of a drug that causes the death of 50% of the cells in a culture. A higher CC50 is desirable, as it indicates lower cytotoxicity.[2][3][4]

The Selectivity Index (SI) , calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50), is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates that the drug is effective against the virus at concentrations that are not harmful to the host cells.[2]

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed even at low NNRTI concentrations.

  • Possible Cause: The cell line being used is particularly sensitive to the NNRTI.

    • Solution: Determine the CC50 of the NNRTI for your specific cell line using a dose-response experiment. This will help you establish a therapeutic window where you can observe antiviral effects with minimal cytotoxicity.

  • Possible Cause: Suboptimal cell culture conditions are exacerbating the cytotoxic effects.

    • Solution: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Use a consistent and low passage number, as high passage numbers can lead to phenotypic changes and altered drug susceptibility.

  • Possible Cause (in HIV-infected cultures): The observed cell death is the intended on-target effect of premature HIV-1 protease activation.

    • Solution: To differentiate this from off-target cytotoxicity, you can co-treat the cells with an HIV-1 protease inhibitor (e.g., indinavir, nelfinavir). If the protease inhibitor rescues the cells from NNRTI-induced death, the cytotoxicity is likely mediated by the viral protease.[1]

Problem 2: Inconsistent or non-reproducible cytotoxicity results.

  • Possible Cause: Inconsistent cell seeding density or uneven drug distribution.

    • Solution: Ensure a homogenous cell suspension before plating and mix gently but thoroughly after adding the NNRTI. Use calibrated pipettes and consistent pipetting techniques to minimize variability.

  • Possible Cause: "Edge effects" in multi-well plates.

    • Solution: The outer wells of a microplate are prone to evaporation and temperature fluctuations. To mitigate this, avoid using the perimeter wells for experimental samples and instead fill them with sterile PBS or culture medium.

  • Possible Cause: Degradation of the NNRTI compound.

    • Solution: Store NNRTI stock solutions at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment.

Quantitative Data Summary

The following table summarizes the 50% effective concentration (EC50) against wild-type HIV-1 and the 50% cytotoxic concentration (CC50) for several common NNRTIs in various cell lines. Note that these values can vary depending on the specific experimental conditions.

NNRTICell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Efavirenz MT-40.002>15.8>7900[5]
CEM0.001317.113154
C81660.001531.721133
Nevirapine MT-40.1>200>2000[5]
C81660.04>100>2500
Etravirine MT-40.005>108.8>21760[5]
C81660.003>10>3333
Rilpivirine MT-40.0009>136.6>151778[5]
C81660.0005>10>20000
Delavirdine MT-40.05>100>2000

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the NNRTI to the wells. Include vehicle-only and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorophore conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with the NNRTI for the desired time. Include appropriate controls.

  • Harvesting: Harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS and then once with 1X Annexin V Binding Buffer.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

G General Experimental Workflow for Assessing NNRTI Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (Select appropriate cell line) cell_seeding Seed Cells in Multi-well Plate cell_culture->cell_seeding nnrti_prep NNRTI Preparation (Stock and working solutions) treatment Treat with NNRTI Concentrations (Include controls) nnrti_prep->treatment cell_seeding->treatment incubation Incubate for Desired Time treatment->incubation viability_assay Perform Viability Assay (e.g., MTT, MTS) incubation->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay data_acquisition Data Acquisition (Plate reader/Flow cytometer) viability_assay->data_acquisition apoptosis_assay->data_acquisition calculation Calculate % Viability and CC50 data_acquisition->calculation G Signaling Pathways of NNRTI-Induced Cytotoxicity cluster_hiv In HIV-1 Infected Cells cluster_uninfected In Uninfected Cells (Off-Target) NNRTI_HIV NNRTI GagPol Gag-Pol Dimerization (Premature) NNRTI_HIV->GagPol HIV_PR HIV-1 Protease Activation GagPol->HIV_PR Caspase_HIV Caspase Activation HIV_PR->Caspase_HIV Apoptosis_HIV Apoptosis Caspase_HIV->Apoptosis_HIV NNRTI_Uninfected NNRTI (High Conc.) Mito Mitochondrial Dysfunction (Loss of MMP, ↓ATP) NNRTI_Uninfected->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis_Uninfected Apoptosis Caspase3->Apoptosis_Uninfected

References

Technical Support Center: Overcoming Common Challenges in Nnrt-IN-4-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nnrt-IN-4-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent non-nucleoside reverse transcriptase (NNRT) inhibitor. Its primary target is the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[1] this compound binds to an allosteric site on the p66 subunit of HIV-1 RT, inducing a conformational change that inhibits the enzyme's polymerase activity.[2]

Q2: What is the mechanism of action of this compound?

A2: As a non-nucleoside reverse transcriptase inhibitor (NNRTI), this compound does not compete with nucleoside triphosphates. Instead, it binds to a hydrophobic pocket near the active site of HIV-1 reverse transcriptase.[2][3] This binding event alters the enzyme's shape, thereby blocking the conversion of the viral RNA genome into DNA, a critical step in the HIV life cycle.[4][5]

Q3: What are the recommended solvent and storage conditions for this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.[6] For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C. When preparing working solutions, it is important to use fresh dilutions to minimize potential degradation.

Troubleshooting Guide

Issue 1: Low or No Inhibitory Activity Observed

Q: I am not observing the expected inhibitory effect of this compound in my cell-based HIV replication assay. What are the possible causes and solutions?

A: This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:

  • Compound Solubility: Ensure that this compound is fully dissolved in your final assay medium. Precipitation of the compound will significantly reduce its effective concentration.

    • Solution: After diluting the DMSO stock into your aqueous buffer or cell culture medium, visually inspect the solution for any precipitate. If precipitation is observed, consider the following:

      • Decrease the final concentration of this compound.

      • Optimize the final DMSO concentration in your assay. Many cell lines can tolerate up to 0.5-1% DMSO without significant toxicity.

  • Compound Stability: this compound may degrade in aqueous solutions over time, especially at 37°C.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. Minimize the time the compound spends in aqueous solution before being added to the cells.

  • Viral Strain Resistance: The HIV-1 strain used in your assay may have pre-existing resistance mutations to NNRTIs.

    • Solution: Sequence the reverse transcriptase gene of your viral strain to check for known NNRTI resistance mutations. If resistance is present, consider using a different, non-resistant strain of HIV-1. This compound has shown efficacy against some mutant strains, but its profile against all possible mutations may not be fully characterized.[1]

  • Assay Protocol: Incorrect timing of compound addition or viral infection can lead to poor results.

    • Solution: Typically, the compound should be added to the cells prior to or at the same time as the virus to inhibit the early step of reverse transcription. Review and optimize your assay timeline.

Issue 2: High Variability Between Replicate Wells

Q: My assay results show high variability between replicate wells treated with the same concentration of this compound. What could be the cause?

A: High variability can obscure the true effect of the compound. Here are some potential sources of this issue:

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the compound, cells, or virus can lead to significant well-to-well differences.

    • Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions like viral stocks.

  • Cell Seeding Density: Uneven cell distribution in the microplate can affect viral replication and the apparent efficacy of the inhibitor.

    • Solution: Ensure a homogenous cell suspension before and during seeding. After seeding, allow the plate to sit at room temperature for a short period to allow for even cell settling before transferring to the incubator.

  • Edge Effects: Wells on the outer edges of the plate are more prone to evaporation, which can concentrate the compound and affect cell health.

    • Solution: Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile water or PBS to maintain humidity.

Issue 3: Observed Cellular Toxicity

Q: I am observing significant cell death in my cultures treated with this compound, even at concentrations where I expect to see specific antiviral activity. How can I address this?

A: Distinguishing specific antiviral activity from general cytotoxicity is crucial.

  • Off-Target Effects: While this compound is reported to have a good safety profile, high concentrations may lead to off-target effects. It has shown slight inhibitory activity against hERG (IC50 = 25.9 µM) and CYP enzymes (IC50 > 50 µM), which is significantly higher than its anti-HIV-1 RT IC50 of 0.713 µM.[1]

    • Solution: Perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) in parallel with your antiviral assay. This will allow you to determine the concentration range where this compound is non-toxic to the host cells and to calculate a selectivity index (SI = CC50/EC50).

  • DMSO Toxicity: The final concentration of the DMSO vehicle may be too high for your specific cell type.

    • Solution: Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is below the tolerance level of your cells (typically <1%).

Quantitative Data Summary

The following table summarizes the reported in vitro activity and selectivity of this compound.

ParameterValueTarget/Cell LineReference
IC50 0.713 µMHIV-1 Reverse Transcriptase[1]
EC50 (Wild-Type HIV-1) 6-63 nMVarious HIV-1 strains[1]
IC50 (hERG) 25.9 µMhERG channel[1]
IC50 (CYP enzymes) >50 µMCytochrome P450 enzymes[1]
Solubility in DMSO 10 mM-[6]

Experimental Protocols

Below are generalized protocols for key assays involving this compound. For detailed experimental conditions, it is highly recommended to consult the primary publication by Huang WJ, et al., in the European Journal of Medicinal Chemistry, 2024.[1]

Protocol 1: HIV-1 Replication Assay (p24 ELISA-based)

This protocol outlines a cell-based assay to determine the efficacy of this compound in inhibiting HIV-1 replication by measuring the production of the viral p24 antigen.

  • Cell Seeding: Seed a susceptible T-cell line (e.g., MT-4 or C8166) in a 96-well plate at an appropriate density.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment and Infection: Add the diluted this compound and vehicle control to the appropriate wells. Immediately after, infect the cells with a pre-titered amount of HIV-1.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-5 days.

  • Quantification of Viral Replication: After incubation, collect the cell supernatant and measure the amount of p24 antigen using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of p24 inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT-based)

This protocol is to assess the effect of this compound on the viability of the host cells.

  • Cell Seeding: Seed the same T-cell line used in the replication assay in a 96-well plate at the same density.

  • Compound Treatment: Add serial dilutions of this compound and a vehicle control to the wells.

  • Incubation: Incubate the plate for the same duration as the replication assay (3-5 days).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the this compound concentration.

Visualizations

Signaling Pathway and Mechanism of Action

NNRTI_Mechanism cluster_virus HIV-1 Life Cycle (Early Stage) cluster_inhibition Inhibition by this compound Viral_Entry Viral Entry Uncoating Uncoating & RNA Release Viral_Entry->Uncoating RT_Complex Reverse Transcriptase Complex (RNA, RT Enzyme) Uncoating->RT_Complex Viral_DNA Viral DNA RT_Complex->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Nnrt_IN_4 This compound Inhibition Allosteric Inhibition Nnrt_IN_4->Inhibition Inhibition->RT_Complex Binds to allosteric site Induces conformational change Blocks polymerase activity

Caption: Mechanism of action of this compound in inhibiting HIV-1 reverse transcription.

Experimental Workflow

Experimental_Workflow cluster_antiviral Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis A1 Seed T-cells A2 Add this compound Dilutions A1->A2 A3 Infect with HIV-1 A2->A3 A4 Incubate (3-5 days) A3->A4 A5 Measure p24 Antigen (ELISA) A4->A5 A6 Calculate EC50 A5->A6 C1 Calculate Selectivity Index (SI = CC50 / EC50) A6->C1 B1 Seed T-cells B2 Add this compound Dilutions B1->B2 B3 Incubate (3-5 days) B2->B3 B4 Add MTT Reagent B3->B4 B5 Measure Absorbance B4->B5 B6 Calculate CC50 B5->B6 B6->C1

Caption: General workflow for evaluating this compound in cell-based assays.

Troubleshooting Logic

Troubleshooting_Logic Start Low or No Activity Q1 Is the compound precipitated in the final medium? Start->Q1 S1 Decrease final concentration Optimize DMSO % Q1->S1 Yes Q2 Is the compound stable in the assay conditions? Q1->Q2 No End Problem Resolved S1->End S2 Prepare fresh solutions Minimize incubation in aqueous buffer Q2->S2 No Q3 Is the viral strain resistant to NNRTIs? Q2->Q3 Yes S2->End S3 Sequence RT gene Use a sensitive viral strain Q3->S3 Yes Q3->End No S3->End

Caption: Troubleshooting flowchart for low or no inhibitory activity of this compound.

References

Adjusting Nnrt-IN-4 experimental parameters for different cell types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nnrt-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to help you adjust experimental parameters for different cell types.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not get incorporated into the viral DNA. Instead, it binds to an allosteric, hydrophobic pocket on the reverse transcriptase enzyme.[1][2][3] This binding induces a conformational change in the enzyme, which inhibits its polymerase activity and prevents the conversion of the viral RNA genome into DNA, thereby halting the replication cycle.[4][5][6]

Q2: What is the primary application of this compound?

A2: this compound is primarily investigated for its antiretroviral activity, particularly against HIV-1.[1][5] Additionally, emerging research suggests that some NNRTIs may have potential applications as anticancer agents due to their ability to induce cytotoxicity in cancer cells.[7][8]

Q3: How do I determine the optimal concentration of this compound for my specific cell type?

A3: The optimal concentration of this compound is highly dependent on the cell type and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) for antiviral activity or the half-maximal inhibitory concentration (IC50) for cytotoxicity. A good starting point for many cell lines is to test a range of concentrations from 0.01 µM to 10 µM.

Q4: Can this compound be used in combination with other drugs?

A4: Yes, in the context of HIV treatment, NNRTIs are typically used in combination with other antiretroviral drugs, such as NRTIs, to achieve a synergistic effect and reduce the likelihood of drug resistance.[1][5] When considering combinations for other applications, such as cancer therapy, it is important to assess potential synergistic or antagonistic interactions with other compounds.

Q5: What are the potential off-target effects of this compound?

A5: While NNRTIs are designed to be specific for viral reverse transcriptase, some off-target effects and cytotoxicity have been observed, particularly at higher concentrations.[9] These can be cell-type dependent. It is recommended to perform cytotoxicity assays, such as an MTT or LDH assay, on your specific cell line to determine the therapeutic window.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect of this compound 1. Incorrect dosage. 2. Degraded compound. 3. Cell line is resistant or does not express the target. 4. Insufficient incubation time.1. Perform a dose-response curve to determine the optimal concentration. 2. Use a fresh aliquot of this compound and ensure proper storage. 3. Confirm the presence of the target in your cell line (e.g., for HIV experiments, ensure cells are susceptible to infection). For cancer studies, some cell lines may have intrinsic resistance. 4. Extend the incubation time, monitoring for cytotoxicity.
High Cell Death/Cytotoxicity 1. Concentration of this compound is too high. 2. Cell line is particularly sensitive. 3. Synergistic toxic effects with other media components.1. Lower the concentration of this compound. Perform a cytotoxicity assay to determine the IC50. 2. Use a lower concentration range for sensitive cell lines. 3. Review the composition of the cell culture media and supplements for any known interactions.
Inconsistent Results 1. Variability in cell seeding density. 2. Inconsistent drug concentration. 3. Edge effects in multi-well plates.1. Ensure a uniform cell seeding density across all wells. 2. Prepare fresh dilutions of this compound for each experiment. 3. Avoid using the outer wells of multi-well plates for treatment, or fill them with sterile PBS to maintain humidity.
Drug Precipitation 1. Poor solubility of this compound in the culture medium. 2. High concentration of the compound.1. Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the cells (typically <0.5%). 2. Prepare a more dilute stock solution or sonicate briefly to aid dissolution. Do not use if precipitate is visible.

Experimental Protocols

Protocol 1: Determining the Antiviral Activity of this compound in a T-cell Line

This protocol outlines a cell-based assay to evaluate the efficacy of this compound in inhibiting HIV-1 replication in a susceptible T-cell line.

Materials:

  • Susceptible T-cell line (e.g., MT-4, CEM-SS)

  • HIV-1 viral stock

  • This compound

  • Complete cell culture medium

  • 96-well cell culture plates

  • p24 antigen ELISA kit

  • Cytotoxicity assay kit (e.g., MTT, XTT)

Procedure:

  • Cell Seeding: Seed the T-cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.001 µM to 10 µM. Include a vehicle control (e.g., DMSO).

  • Infection and Treatment: Add 50 µL of the diluted this compound to the appropriate wells. Subsequently, add 50 µL of HIV-1 viral stock at a pre-determined multiplicity of infection (MOI).

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified incubator with 5% CO2.

  • Quantification of Viral Replication: After incubation, collect the cell culture supernatant and quantify the amount of viral replication using a p24 antigen ELISA kit according to the manufacturer's instructions.

  • Cytotoxicity Assessment: In a parallel plate without viral infection, assess the cytotoxicity of this compound at the same concentrations using an MTT or similar assay to determine the CC50 (50% cytotoxic concentration).

  • Data Analysis: Calculate the EC50 (50% effective concentration) for antiviral activity and the therapeutic index (TI = CC50/EC50).

Protocol 2: Assessing the Cytotoxicity of this compound in Cancer Cell Lines

This protocol describes how to determine the cytotoxic effects of this compound on different cancer cell lines using an MTT assay.

Materials:

  • Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)

  • This compound

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated) group.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation

Table 1: Representative Antiviral Activity and Cytotoxicity of this compound in Different Cell Types

Cell LineCell TypeEC50 (µM)CC50 (µM)Therapeutic Index (TI)
MT-4T-lymphocyte0.05> 20> 400
CEM-SST-lymphoblastoid0.08> 25> 312
PBMCsPrimary Blood Mononuclear Cells0.12> 30> 250

Note: These are example values and may vary depending on the specific experimental conditions and HIV-1 strain used.

Table 2: Representative Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines after 72h Treatment

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer15.2
MCF-7Breast Cancer22.5
A549Lung Cancer18.9
HepG2Liver Cancer25.1

Note: These are example values and should be determined empirically for your specific cell lines and experimental setup.

Visualizations

NNRTI_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host Cell Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT template Viral_DNA Viral DNA (synthesis blocked) RT->Viral_DNA Reverse Transcription Nnrt_IN_4 This compound Nnrt_IN_4->RT binds & inhibits Integration Integration into Host DNA (prevented) Viral_DNA->Integration

Caption: Mechanism of action of this compound.

Experimental_Workflow_Antiviral_Assay A Seed T-cells in 96-well plate B Prepare serial dilutions of this compound A->B C Add this compound to cells B->C D Infect cells with HIV-1 C->D E Incubate for 4-5 days D->E F Quantify viral replication (p24 ELISA) E->F G Assess cytotoxicity (MTT assay) in parallel E->G H Calculate EC50 and CC50 F->H G->H

Caption: Experimental workflow for antiviral activity assay.

Troubleshooting_Logic Start Experiment Start Problem No Observable Effect Start->Problem Check_Conc Is concentration optimal? Problem->Check_Conc Check_Compound Is compound active? Check_Conc->Check_Compound Yes Dose_Response Perform dose-response Check_Conc->Dose_Response No Check_Cells Is cell line appropriate? Check_Compound->Check_Cells Yes Fresh_Aliquot Use fresh aliquot Check_Compound->Fresh_Aliquot No Validate_Cells Validate cell line Check_Cells->Validate_Cells No Success Problem Solved Check_Cells->Success Yes Dose_Response->Success Fresh_Aliquot->Success Validate_Cells->Success

Caption: Troubleshooting logic for lack of experimental effect.

References

Why is my Nnrt-IN-4 experiment not showing expected results?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NNRTI-IN-4, a novel non-nucleoside reverse transcriptase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for NNRTI-IN-4?

A1: NNRTI-IN-4 is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions as a non-competitive inhibitor of HIV-1 reverse transcriptase (RT).[1][2] NNRTI-IN-4 binds to a hydrophobic pocket located near the enzyme's active site, inducing a conformational change in the enzyme.[1][3] This change distorts the active site, thereby inhibiting the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[4][5][6]

Q2: My in vitro HIV replication assay shows lower than expected efficacy for NNRTI-IN-4. What are the potential causes?

A2: Several factors could contribute to lower-than-expected efficacy. These include:

  • Compound Stability and Solubility: Ensure NNRTI-IN-4 is fully dissolved and stable in your assay medium. Poor solubility can lead to a lower effective concentration. Consider using a different solvent or performing a solubility test.

  • Assay Conditions: Verify the optimal concentration of viral enzyme, substrate (dNTPs), and the incubation time. Suboptimal conditions can affect enzyme kinetics and inhibitor binding.

  • Cell Line Health: The health and metabolic activity of the host cells (e.g., CD4+ T-cells) are crucial for viral replication. Ensure cells are healthy and in the logarithmic growth phase.

  • Viral Strain Resistance: The strain of HIV-1 used in the assay may have pre-existing mutations in the NNRTI binding pocket, conferring resistance to NNRTI-IN-4.[7][8] It is advisable to sequence the reverse transcriptase gene of the viral strain.

  • Reagent Quality: Confirm the quality and concentration of all reagents, including the viral stock and the inhibitor itself.

Q3: I am observing significant cytotoxicity in my cell-based assays at concentrations where I expect to see antiviral activity. What should I do?

A3: High cytotoxicity can mask the antiviral effects of a compound. To address this, you should:

  • Perform a Cytotoxicity Assay: Determine the 50% cytotoxic concentration (CC50) of NNRTI-IN-4 on the host cells in the absence of the virus. This will help you identify a therapeutic window.

  • Adjust Concentration Range: In your antiviral assay, use concentrations of NNRTI-IN-4 that are well below the CC50 value.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your assay medium is not toxic to the cells.

  • Incubation Time: A shorter incubation time might reduce cytotoxicity while still allowing for the detection of antiviral activity.

Q4: How can I assess the potential for viral resistance to NNRTI-IN-4?

A4: Resistance selection studies are crucial for evaluating the long-term efficacy of any new NNRTI. A common method involves:

  • In Vitro Dose Escalation: Culture HIV-1 in the presence of sub-optimal concentrations of NNRTI-IN-4.

  • Monitor Viral Replication: Continuously monitor viral replication (e.g., by measuring p24 antigen levels).

  • Increase Concentration: Gradually increase the concentration of NNRTI-IN-4 as the virus adapts.

  • Sequence RT Gene: Once resistance emerges (i.e., the virus can replicate at higher inhibitor concentrations), sequence the reverse transcriptase gene to identify mutations responsible for resistance.[9]

Troubleshooting Guides

Problem 1: Inconsistent IC50 Values in Reverse Transcriptase Enzyme Assays
Potential Cause Troubleshooting Step Expected Outcome
Enzyme Activity Variation Standardize the concentration and activity of the recombinant HIV-1 RT used in each assay. Perform an enzyme activity titration prior to inhibitor screening.Consistent enzyme kinetics and reproducible IC50 values.
Substrate Concentration Ensure the concentration of dNTPs is kept constant and is at or near the Km value for the enzyme.Accurate determination of non-competitive inhibition.
Inhibitor Dilution Errors Prepare fresh serial dilutions of NNRTI-IN-4 for each experiment. Use calibrated pipettes and verify the concentration of the stock solution.Reduced variability in dose-response curves.
Assay Buffer Conditions Maintain consistent pH, ionic strength, and temperature of the assay buffer.Stable enzyme activity and inhibitor binding.
Problem 2: Poor Correlation Between Enzyme Inhibition and Antiviral Activity in Cell-Based Assays
Potential Cause Troubleshooting Step Expected Outcome
Cellular Uptake/Efflux Assess the intracellular concentration of NNRTI-IN-4. The compound may be actively transported out of the cell.Understanding of the compound's bioavailability at the site of action.
Metabolism of the Compound NNRTI-IN-4 may be metabolized by cellular enzymes (e.g., cytochrome P450s) into inactive forms.[10] Co-administration with a metabolic inhibitor in vitro can test this hypothesis.Identification of metabolic liabilities and potential drug-drug interactions.
Off-Target Effects The compound might be hitting other cellular targets, leading to cytotoxicity or other effects that confound the antiviral results.A clearer understanding of the compound's specificity.
Binding to Serum Proteins If the cell culture medium contains serum, NNRTI-IN-4 may bind to serum proteins, reducing its free concentration.More accurate correlation by determining the free fraction of the compound.

Experimental Protocols

Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of NNRTI-IN-4 against recombinant HIV-1 reverse transcriptase.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 3 mM MgCl2, 10 mM DTT), a poly(A) template, an oligo(dT) primer, and a fixed concentration of recombinant HIV-1 RT.

  • Inhibitor Addition: Add varying concentrations of NNRTI-IN-4 (typically from 0.1 nM to 10 µM) to the reaction mixture. Include a no-inhibitor control and a positive control (e.g., Efavirenz).

  • Initiation of Reaction: Initiate the reaction by adding a mixture of dNTPs, including radiolabeled or fluorescently labeled dTTP.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Termination and Detection: Stop the reaction and quantify the amount of newly synthesized DNA. This can be done by measuring the incorporation of the labeled dTTP.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based HIV-1 Replication Assay

Objective: To determine the half-maximal effective concentration (EC50) of NNRTI-IN-4 in inhibiting HIV-1 replication in a cell line.

Methodology:

  • Cell Seeding: Seed a susceptible cell line (e.g., MT-4 or CEM-SS cells) into a 96-well plate.

  • Compound Addition: Add serial dilutions of NNRTI-IN-4 to the wells. Include a no-drug control and a positive control.

  • Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for a period that allows for multiple rounds of replication (e.g., 3-5 days).

  • Quantification of Viral Replication: Measure the extent of viral replication. A common method is to quantify the amount of p24 capsid protein in the culture supernatant using an ELISA.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration relative to the no-drug control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations

Caption: Mechanism of NNRTI-IN-4 inhibition of HIV-1 reverse transcription.

Troubleshooting_Workflow Start Unexpected Experimental Results with NNRTI-IN-4 Check_Compound Verify Compound Integrity: - Solubility - Stability - Concentration Start->Check_Compound Review_Protocol Review Experimental Protocol: - Reagent Quality - Assay Conditions - Cell Health Start->Review_Protocol Investigate_Resistance Investigate Potential Resistance: - Sequence Viral Strain - Perform Resistance Selection Start->Investigate_Resistance Assess_Cytotoxicity Assess Cytotoxicity: - Determine CC50 - Adjust Concentration Start->Assess_Cytotoxicity Problem_Solved Problem Resolved Check_Compound->Problem_Solved Issue Found & Corrected Review_Protocol->Problem_Solved Issue Found & Corrected Investigate_Resistance->Problem_Solved Mechanism Understood Assess_Cytotoxicity->Problem_Solved Therapeutic Window Defined

Caption: A logical workflow for troubleshooting unexpected NNRTI-IN-4 experimental results.

References

Validation & Comparative

A Comparative Analysis of HIV-1 Reverse Transcriptase Inhibitor Resistance: Nevirapine vs. Doravirine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the resistance profiles of the first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine (B1678648) and the next-generation NNRTI Doravirine. The information presented is supported by experimental data to assist researchers and clinicians in understanding the distinct advantages and limitations of these antiretroviral agents in the context of HIV-1 drug resistance.

Introduction

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs that allosterically inhibit the HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle. Nevirapine, a first-generation NNRTI, has been widely used in combination therapies. However, its clinical utility is hampered by a low genetic barrier to resistance, where a single point mutation in the RT enzyme can lead to high-level resistance. This has driven the development of next-generation NNRTIs, such as Doravirine, which exhibit a more robust resistance profile and maintain activity against common NNRTI-resistant viral strains.

Quantitative Comparison of Resistance Profiles

The following tables summarize the key resistance-associated mutations and the comparative in vitro activity of Nevirapine and Doravirine against wild-type and mutant strains of HIV-1.

Table 1: Key Resistance-Associated Mutations (RAMs) for Nevirapine and Doravirine

FeatureNevirapineDoravirine
Primary Resistance Mutations K103N, Y181C, G190A, Y188L[1][2][3]V106A/M, Y188L, F227C, M230L[4]
Commonly Selected Mutations in Virologic Failure Y181C/I, G190A/S, K103N[2][3]F227C, V106A, V106I/M[5]
Cross-Resistance High cross-resistance with other first-generation NNRTIs (e.g., Efavirenz).[1][6]Limited cross-resistance with first-generation NNRTIs.[7] Emergent resistance may confer cross-resistance to other NNRTIs.[4]

Table 2: Comparative In Vitro Activity (Fold Change in EC50) Against NNRTI-Resistant Mutants

HIV-1 RT MutantNevirapine (Fold Change)Doravirine (Fold Change)
K103N >50[8]<3[4]
Y181C High-level resistance<3[4][9]
K103N/Y181C High-level resistance<3[4]
Y188L High-level resistance>100[7]
G190A High-level resistance<3[9]

EC50 (Half maximal effective concentration) fold change is a measure of the loss of drug susceptibility. A higher fold change indicates greater resistance.

Signaling Pathways and Resistance Mechanisms

The development of resistance to NNRTIs is a direct consequence of mutations within the NNRTI binding pocket of the HIV-1 reverse transcriptase. These mutations reduce the binding affinity of the inhibitor, thereby allowing the enzyme to function and viral replication to proceed.

ResistanceMechanism cluster_0 HIV-1 Replication Cycle cluster_1 NNRTI Inhibition cluster_2 Resistance Development HIV_RNA Viral RNA RT Reverse Transcriptase HIV_RNA->RT Transcription Viral_DNA Viral DNA RT->Viral_DNA Synthesis Mutations Mutations (e.g., K103N, Y181C) RT->Mutations Selective Pressure Nevirapine Nevirapine NNRTI_Binding_Pocket NNRTI Binding Pocket Nevirapine->NNRTI_Binding_Pocket Binds Doravirine Doravirine Doravirine->NNRTI_Binding_Pocket Binds NNRTI_Binding_Pocket->RT Inhibits Altered_Pocket Altered Binding Pocket Mutations->Altered_Pocket Reduced_Binding Reduced NNRTI Binding Altered_Pocket->Reduced_Binding Replication_Continues Viral Replication Continues Reduced_Binding->Replication_Continues GenotypicWorkflow Patient_Sample Patient Plasma Sample RNA_Extraction Viral RNA Extraction Patient_Sample->RNA_Extraction RT_PCR RT-PCR Amplification of pol gene RNA_Extraction->RT_PCR Sequencing DNA Sequencing RT_PCR->Sequencing Sequence_Analysis Sequence Analysis vs. Wild-Type Reference Sequencing->Sequence_Analysis Resistance_Report Genotypic Resistance Report (List of Mutations) Sequence_Analysis->Resistance_Report PhenotypicWorkflow Patient_Virus_RNA Patient Viral RNA Recombinant_Virus Create Recombinant Virus with Patient's RT gene Patient_Virus_RNA->Recombinant_Virus Cell_Culture Culture Cells with Recombinant Virus Recombinant_Virus->Cell_Culture Drug_Concentrations Add Serial Dilutions of NNRTI Cell_Culture->Drug_Concentrations Measure_Replication Measure Viral Replication (e.g., p24 antigen levels) Drug_Concentrations->Measure_Replication Calculate_EC50 Calculate EC50 and Fold Change vs. Wild-Type Measure_Replication->Calculate_EC50

References

Validating the Specificity of Non-Nucleoside Reverse Transcriptase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz for HIV-1 reverse transcriptase (RT). As "Nnrt-IN-4" is not a widely documented NNRTI, this guide utilizes Efavirenz as a well-characterized and representative compound for the purpose of illustrating a robust specificity validation framework. The principles and methodologies outlined herein are broadly applicable to the evaluation of novel NNRTI candidates.

Data Presentation: Comparative Inhibitory Activity

The specificity of an antiviral compound is paramount to its safety and efficacy. An ideal NNRTI should exhibit high potency against its intended target, HIV-1 RT, while demonstrating minimal activity against host cellular polymerases and other off-target proteins. The following tables summarize the inhibitory activity of Efavirenz and two other commonly used NNRTIs, Nevirapine (B1678648) and Rilpivirine, against HIV-1 RT and a panel of human DNA polymerases.

Compound Target Enzyme Inhibitory Potency (IC50 / Ki) Selectivity Index (SI)
Efavirenz HIV-1 Reverse TranscriptaseKi = 2.93 nM[1]> 102,389
Human DNA Polymerase α> 300 µM[2]
Human DNA Polymerase β> 300 µM[3][4]
Human DNA Polymerase γ> 300 µM[3][4]
Human DNA Polymerase δNot Inhibited[3][4]
Nevirapine HIV-1 Reverse TranscriptaseIC50 = 84 nM[5]Not specified
HIV-2 Reverse TranscriptaseNot Inhibited[6][7][8]
Human DNA Polymerase αNot Inhibited[6][7]
Human DNA Polymerase βNot Inhibited[6][7]
Human DNA Polymerase γNot Inhibited[6][7]
Rilpivirine HIV-1 Reverse TranscriptaseIC50 = 0.73 nM[9]Not specified
Human DNA Polymerase αNot Inhibited[10][11]
Human DNA Polymerase βNot Inhibited[10][11]
Human DNA Polymerase γNot Inhibited[10][11]

Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 for the off-target enzyme to the IC50 or Ki for the target enzyme. A higher SI value indicates greater specificity. For Efavirenz, the SI was calculated using the lowest off-target IC50 value found (>300 µM) and the Ki for HIV-1 RT.

Off-Target Activity

Beyond host polymerases, it is crucial to assess the interaction of NNRTIs with other cellular proteins to anticipate potential drug-drug interactions and side effects.

Compound Off-Target Effect Potency (Ki / IC50)
Efavirenz Cytochrome P450 2B6Competitive InhibitorKi = 1.68 µM
Cytochrome P450 2C8Moderate InhibitorKi = 4.78 µM
Cytochrome P450 2C9Moderate InhibitorKi = 19.46 µM
Cytochrome P450 2C19Moderate InhibitorKi = 21.31 µM
Cytochrome P450 3A4Weak InhibitorKi = 40.33 µM
Rilpivirine P-glycoprotein (P-gp)InhibitorIC50 = 9.2 µM
Aurora A KinaseInhibitorNot specified

Experimental Protocols

Non-Radioactive HIV-1 Reverse Transcriptase Inhibition Assay (PicoGreen-Based)

This protocol outlines a robust and sensitive method for determining the inhibitory activity of compounds against HIV-1 RT without the use of radioisotopes.

1. Materials and Reagents:

  • Recombinant HIV-1 Reverse Transcriptase (e.g., from Bio-Rad or equivalent)

  • Test Compounds (e.g., Efavirenz, Nevirapine, Rilpivirine) dissolved in DMSO

  • PicoGreen dsDNA Quantitation Reagent (e.g., from Thermo Fisher Scientific, Cat. No. P11496)

  • Poly(rA)/oligo(dT)15 template/primer (e.g., from Midland Certified Reagent Company)

  • Deoxynucleotide Triphosphate (dNTP) mix (10 mM each of dATP, dCTP, dGTP, dTTP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2 mM MgCl₂, 5 mM DTT

  • Stop Solution: 50 mM EDTA in deionized water

  • 96-well black, flat-bottom plates (e.g., from Corning)

  • Plate reader with fluorescence detection capabilities (Excitation: ~485 nm, Emission: ~520 nm)

2. Assay Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a working solution of the poly(rA)/oligo(dT)15 template/primer at a concentration of 0.5 µg/µL in nuclease-free water.

    • Prepare a working solution of the dNTP mix by diluting the 10 mM stock to 1 mM in nuclease-free water.

    • Prepare serial dilutions of the test compounds in DMSO, and then further dilute in the assay buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a working solution of HIV-1 RT in the assay buffer at a concentration of 2.5 ng/µL.

  • Reaction Setup:

    • In a 96-well plate, add 5 µL of the diluted test compound or control (assay buffer with DMSO for no-drug control, and assay buffer without enzyme for background control).

    • Add 10 µL of the template/primer solution to each well.

    • Add 10 µL of the dNTP mix to each well.

    • To initiate the reaction, add 25 µL of the HIV-1 RT working solution to all wells except the background control wells.

    • The final reaction volume is 50 µL.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes.

  • Stopping the Reaction and Detection:

    • Stop the reaction by adding 50 µL of the Stop Solution to each well.

    • Prepare the PicoGreen working solution by diluting the stock reagent 1:200 in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

    • Add 100 µL of the PicoGreen working solution to each well.

    • Incubate the plate in the dark at room temperature for 5-10 minutes.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-drug control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of NNRTI Action

NNRTI_Mechanism cluster_HIV_RT HIV-1 Reverse Transcriptase (p66/p51) cluster_Substrates Substrates Active_Site Polymerase Active Site DNA_Synthesis Viral DNA Synthesis Active_Site->DNA_Synthesis Polymerization Inhibition Inhibition NNRTI_Pocket Allosteric Binding Pocket NNRTI_Pocket->Active_Site Conformational Change dNTPs dNTPs dNTPs->Active_Site RNA_Template Viral RNA RNA_Template->Active_Site NNRTI NNRTI (e.g., Efavirenz) NNRTI->NNRTI_Pocket Binding Specificity_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrates, NNRTI) start->reagent_prep reaction_setup Reaction Setup (Enzyme + Substrates +/- NNRTI) reagent_prep->reaction_setup incubation Incubation (e.g., 37°C for 60 min) reaction_setup->incubation detection Signal Detection (e.g., Fluorescence) incubation->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis conclusion Specificity Assessment data_analysis->conclusion

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Nnrt-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal procedures for a compound designated "Nnrt-IN-4" are not publicly available. The following guidance is based on general best practices for the disposal of laboratory chemicals. It is imperative to consult the official Safety Data Sheet (SDS) for the exact compound you are using and to strictly adhere to your institution's Environmental Health and Safety (EHS) guidelines as well as local, state, and federal regulations.

This document provides a procedural framework for the safe handling and disposal of potentially hazardous chemical compounds like this compound, a non-nucleoside reverse transcriptase inhibitor, within a research and development setting. The information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

General Handling and Storage Precautions

Proper handling and storage are critical to ensure safety and minimize exposure risks. The following table summarizes general precautions for handling chemical compounds of this nature.

ParameterInformationSource
Storage Temperature Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage at 4°C.[1]
Stability Stable under recommended storage conditions. Avoid exposure to incompatible materials.[2]
Hazard Classification May be harmful if inhaled, swallowed, or absorbed through the skin. May cause eye and skin irritation. Assume the compound is hazardous in the absence of a specific SDS.[1][3]
Personal Protective Equipment (PPE) Wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and protective eyewear. Use in a chemical fume hood to avoid inhalation.[1][4]
Spill Response In case of a spill, wear appropriate PPE, absorb the spill with inert material, and collect it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[1]

Step-by-Step Disposal Protocol for this compound

The following is a generalized, step-by-step protocol for the disposal of this compound waste. This procedure should be adapted to comply with your institution-specific and local regulations.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

  • Before handling any waste, consult the Safety Data Sheet (SDS) for this compound to understand its specific hazards.

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1][4]

Step 2: Waste Segregation and Collection

  • Designated Waste Container: All waste contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be collected in a designated, properly labeled hazardous waste container.[1][5]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound". The label should also include the date of accumulation and any other information required by your institution's EHS department.[5]

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[5]

Step 3: In-Lab Storage of Waste

  • Store the sealed hazardous waste container in a designated, secure area away from general lab traffic.

  • Ensure the storage area is well-ventilated.

Step 4: Final Disposal

  • Approved Waste Disposal Vendor: The primary and recommended method for disposing of chemical waste is through an approved hazardous waste disposal company.[5] Contact your institution's EHS department to arrange for a pickup.

  • Do Not Dispose Down the Drain: Never dispose of this compound or its containers in the regular trash or down the sink. Many pharmaceutical compounds can have long-lasting adverse effects on the aquatic environment.[3][6]

Experimental Protocols

Detailed experimental protocols for the specific chemical inactivation of this compound are not publicly available. Any chemical treatment to neutralize the waste before disposal should only be performed based on validated procedures found in chemical literature or as directed by your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the general decision-making process for the proper disposal of a laboratory chemical like this compound.

cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Hazard Assessment cluster_2 Step 2: Segregation & Collection cluster_3 Step 3: Temporary Storage cluster_4 Step 4: Final Disposal start Generate this compound Waste (e.g., unused compound, contaminated labware) assess Consult Safety Data Sheet (SDS) and Institutional Guidelines start->assess drain Incorrect Disposal (Drain or Regular Trash) start->drain DO NOT collect Collect in a Designated, Labeled Hazardous Waste Container assess->collect store Store Sealed Container in a Secure, Ventilated Area collect->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Transfer to Approved Hazardous Waste Vendor contact_ehs->disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Handling Protocols for Nnrt-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance for handling Nnrt-IN-4 in a laboratory setting. To the best of our knowledge, the chemical, physical, and toxicological properties of this material have not been fully established.[1] This information is intended for use by trained professionals and is not for use in humans.[1]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses or GogglesChemical splash goggles are required.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.
Body Protection Laboratory CoatA full-length lab coat is mandatory.
Respiratory Fume Hood or RespiratorUse in a well-ventilated area, preferably a fume hood.[2]

Operational Plan for Handling this compound

Follow these step-by-step procedures for the safe handling of this compound at every stage.

2.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Labeling: Ensure the container is clearly labeled with the compound name, date received, and any known hazards.

2.2. Preparation and Use

  • Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2]

  • Personal Hygiene: Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly with soap and water after handling.[2]

  • Weighing and Aliquoting: When weighing or transferring the powder, do so in a fume hood to prevent the generation of dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

2.3. Accidental Release

  • In case of a spill, wear appropriate personal protective equipment.[1]

  • For a small spill, sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1]

  • Wash the spill site thoroughly after the material has been collected.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect all solid and liquid waste containing this compound in a designated, labeled, and sealed chemical waste container.

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Chemical Waste" and list "this compound" as a component.

  • Disposal: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow and Safety

The following diagram illustrates the key stages of handling this compound, from receipt to disposal, emphasizing the integration of safety protocols at each step.

Nnrt_IN_4_Handling_Workflow cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store Safely Inspect->Store Prep Prepare Workspace (Fume Hood) Store->Prep Weigh Weigh & Aliquot Prep->Weigh Experiment Conduct Experiment Weigh->Experiment Collect Collect Waste Experiment->Collect Label Label Waste Container Collect->Label Dispose Dispose via EHS Label->Dispose PPE Wear Full PPE PPE->Receive PPE->Prep PPE->Collect

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.